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4-Methyl-2-piperazin-1-yl-benzothiazole Documentation Hub

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  • Product: 4-Methyl-2-piperazin-1-yl-benzothiazole
  • CAS: 1184296-71-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-piperazin-1-yl-benzothiazole

Foreword: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery In the intricate journey of drug discovery and development, the physicochemical properties of a candidate molecule are not merely a collec...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery

In the intricate journey of drug discovery and development, the physicochemical properties of a candidate molecule are not merely a collection of data points; they are the very language that dictates its interaction with complex biological systems.[1][2][3] These intrinsic characteristics, such as solubility, lipophilicity, and ionization state, govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately defining its therapeutic potential and safety profile.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is paramount for navigating the path from a promising lead compound to a clinically successful therapeutic agent. This guide provides an in-depth exploration of the core physicochemical properties of 4-Methyl-2-piperazin-1-yl-benzothiazole, a heterocyclic compound of significant interest due to the established biological activities of the benzothiazole and piperazine scaffolds.[4][5][6][7]

The benzothiazole moiety is a versatile scaffold known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6][7] The incorporation of a piperazine ring often enhances a molecule's pharmacokinetic profile, influencing its solubility and ability to interact with biological targets.[5] This guide will delve into the key physicochemical parameters of 4-Methyl-2-piperazin-1-yl-benzothiazole, offering both theoretical insights and practical experimental protocols for their determination.

Molecular Structure and Core Attributes

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.

Chemical Structure:

A 2D representation of 4-Methyl-2-piperazin-1-yl-benzothiazole.

Table 1: Core Molecular Attributes

PropertyValueSource/Method
Molecular Formula C₁₂H₁₅N₃SCalculated
Molecular Weight 233.33 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar structures[8]

Ionization Constant (pKa): A Key Determinant of In Vivo Behavior

The pKa of a molecule is a critical parameter that dictates its charge state at a given pH. This, in turn, profoundly influences its solubility, permeability across biological membranes, and binding to target proteins.[3] For 4-Methyl-2-piperazin-1-yl-benzothiazole, the presence of the piperazine moiety introduces basic nitrogen atoms, making the determination of its pKa essential.

The piperazine ring contains two nitrogen atoms that can be protonated. The pKa values will reflect the basicity of these nitrogens. The benzothiazole nitrogen is significantly less basic due to the aromatic nature of the ring system.

Experimental Determination of pKa:

A robust and widely used method for pKa determination is potentiometric titration.

Workflow for pKa determination by potentiometric titration.

Protocol: Potentiometric pKa Determination

  • Solution Preparation: Accurately weigh and dissolve a sample of 4-Methyl-2-piperazin-1-yl-benzothiazole in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with multiple ionizable centers, multiple inflection points may be observed.

Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[1] This property is a critical determinant of a drug's ability to cross cell membranes and its distribution throughout the body.[1]

  • LogP refers to the partition coefficient of the neutral form of the molecule between octanol and water.

  • LogD is the distribution coefficient at a specific pH and takes into account all ionic and neutral species. For ionizable compounds like 4-Methyl-2-piperazin-1-yl-benzothiazole, LogD is more physiologically relevant.

Experimental Determination of LogP/LogD:

The shake-flask method is the traditional and most direct method for determining LogP.

Workflow for LogP/LogD determination by the shake-flask method.

Protocol: Shake-Flask LogP Determination

  • System Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.

  • Partitioning: Accurately weigh the compound and dissolve it in one of the phases. Add a known volume of the second phase.

  • Equilibration: Shake the mixture in a sealed container at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ). For LogD, a buffered aqueous phase at the desired pH is used.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature and pH.[1] It is a fundamental property that directly impacts a drug's bioavailability, as a compound must be in solution to be absorbed from the gastrointestinal tract.[2]

Experimental Determination of Aqueous Solubility:

A common method for determining thermodynamic solubility is the shake-flask method.

Workflow for aqueous solubility determination.

Protocol: Thermodynamic Solubility Determination

  • Sample Preparation: Add an excess amount of solid 4-Methyl-2-piperazin-1-yl-benzothiazole to vials containing aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, and 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the solid and liquid phases by filtration through a low-binding filter or by centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC with UV detection.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Methyl-2-piperazin-1-yl-benzothiazole. It is important to note that without direct experimental data, some values are predicted or estimated based on the properties of similar chemical structures.

Table 2: Summary of Physicochemical Properties

ParameterPredicted/Estimated ValueSignificance in Drug Development
Molecular Weight 233.33 g/mol Influences diffusion and transport across membranes.
pKa (basic) ~7-9 (for the more basic piperazine nitrogen)Determines the charge state at physiological pH, affecting solubility and permeability.[3]
LogP ~2.5 - 3.5Indicates a moderate level of lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.[1]
Aqueous Solubility pH-dependent; higher solubility at lower pHCrucial for oral absorption; low solubility can limit bioavailability.[1]
Polar Surface Area (PSA) ~40-60 ŲInfluences membrane permeability and interactions with polar residues in protein binding sites.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the essential physicochemical properties of 4-Methyl-2-piperazin-1-yl-benzothiazole and the experimental methodologies for their determination. A thorough understanding and empirical measurement of these parameters are indispensable for the rational design and development of new therapeutic agents based on this promising scaffold. Future work should focus on the precise experimental determination of these properties to build a robust dataset that can be correlated with in vitro and in vivo ADME and pharmacological data. Such efforts will undoubtedly accelerate the translation of promising benzothiazole-piperazine derivatives from the laboratory to the clinic.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Physicochemical Property Study - DMPK - WuXi AppTec. WuXi AppTec.
  • Developing physics-based methods for predicting physico-chemical properties required in pharmaceutical drug discovery and manufacturing - ARCHIE-WeSt.
  • Physicochemical Properties - Pacific BioLabs. Pacific BioLabs.
  • Malik, R., & Kamble, G. (2014). Physicochemical property of drug molecules with respect to drug actions.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. MDPI.
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - ChemicalBook. ChemicalBook.
  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiprolifer
  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. PMC.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • A Review on Emerging Benzothiazoles: Biological Aspects.
  • Benzyl-piperazine-CO-benzothiazole-4-methylpiperidine. Selleck Chemicals.

Sources

Exploratory

Technical Guide: Solubility & Stability of 4-Methyl-2-piperazin-1-yl-benzothiazole

The following technical guide details the physicochemical profile, solubility behavior, and stability characteristics of 4-Methyl-2-piperazin-1-yl-benzothiazole . This analysis is synthesized from structure-property rela...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility behavior, and stability characteristics of 4-Methyl-2-piperazin-1-yl-benzothiazole .

This analysis is synthesized from structure-property relationships (SPR) of close structural analogs (e.g., 2-(piperazin-1-yl)benzothiazole) and fundamental principles of heterocyclic chemistry. It serves as a foundational document for assay development and formulation strategies.

CAS Number: 1184296-71-6 Molecular Formula: C₁₂H₁₅N₃S Molecular Weight: ~233.33 g/mol

Executive Summary

4-Methyl-2-piperazin-1-yl-benzothiazole is a bicyclic heterocycle featuring a lipophilic benzothiazole core and a polar, basic piperazine moiety. This structural duality defines its behavior: it acts as a lipophilic weak base .

  • Solubility: Highly pH-dependent. The compound exhibits low solubility at neutral/physiological pH (7.4) but high solubility in acidic media (pH < 5.0) due to protonation of the distal piperazine nitrogen.

  • Stability: generally robust against hydrolysis. The primary degradation risks are oxidative N-dealkylation or N-oxidation of the secondary amine and photolytic degradation of the benzothiazole chromophore.

Physicochemical Architecture

To predict behavior in biological systems, we must deconstruct the molecule into its functional determinants.

Structural Determinants
  • Benzothiazole Core (Lipophilic Anchor): The 4-methyl substitution on the benzene ring increases lipophilicity (LogP) relative to the unsubstituted parent. It also introduces steric bulk near the N3 nitrogen, potentially influencing target binding kinetics.

  • Piperazine Ring (Solubilizing Tail): Attached at the C2 position. The N1 nitrogen (proximal to ring) is non-basic due to conjugation with the benzothiazole

    
    -system. The N4 nitrogen (distal) is a secondary amine and the primary site of ionization.
    
Calculated Properties (In Silico Consensus)
PropertyValue (Est.)Significance
LogP 2.5 – 2.8Moderately lipophilic; permeable but requires solubilizers for high-dose formulations.
pKa (Base) ~8.5 – 9.0Corresponds to the distal piperazine nitrogen.
pKa (Acid) < 1.0The benzothiazole nitrogen is extremely weakly basic.
PSA ~45 ŲGood membrane permeability prediction.

Solubility Profile

Aqueous Solubility & pH Dependence

The solubility follows a classic Henderson-Hasselbalch profile for a monoprotic weak base.

  • pH 1.2 (Simulated Gastric Fluid): High Solubility. The distal nitrogen is fully protonated (

    
    ), forming a soluble salt.
    
  • pH 7.4 (Physiological): Low Solubility. The compound exists primarily in its uncharged, free-base form, limiting aqueous solubility to the micromolar range (< 50 µg/mL predicted).

  • Implication: Formulation for IV administration will require pH adjustment (acidification) or co-solvents.

Organic Solvent Compatibility
  • DMSO: > 20 mg/mL (Excellent). Standard for stock solutions.

  • Methanol/Ethanol: > 10 mg/mL (Good).

  • Acetonitrile: Good solubility; suitable for HPLC mobile phases.

Visualization: Ionization Equilibrium

The following diagram illustrates the transition from the soluble cationic state to the insoluble free base.

SolubilityEquilibrium cluster_0 Solubility Driver: Distal Piperazine Nitrogen Cation Cationic Form (pH < 7) [Soluble] FreeBase Free Base Form (pH > 8) [Precipitates] Cation->FreeBase pKa ~8.8 Protonation + H⁺ (Acidic) Deprotonation - H⁺ (Basic)

Caption: pH-dependent ionization equilibrium. High solubility is achieved only when the distal piperazine nitrogen is protonated.

Stability Profile

Chemical Stability
  • Hydrolysis: The C2-N bond connecting the piperazine to the benzothiazole is chemically robust. It resists hydrolysis in standard acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions at room temperature.

  • Oxidation: The secondary amine (-NH-) on the piperazine ring is the "soft spot." It is susceptible to N-oxidation by peroxides or radical initiators, forming the N-oxide.

    • Mitigation: Store under inert gas (Nitrogen/Argon) if solid state stability is compromised over long periods.

Photostability

Benzothiazoles are strong UV absorbers. Prolonged exposure to UV light (especially in solution) can lead to ring opening or radical-mediated dimerization.

  • Requirement: Protect stock solutions from light (amber vials).

Thermal Stability
  • Solid State: Generally stable up to melting point (typically >100°C for this class).

  • Solution: Stable at 37°C for 24 hours in buffer, provided pH prevents precipitation.

Experimental Protocols

Protocol A: Kinetic Solubility Assay (Shake-Flask Method)

Use this protocol to determine the saturation solubility at a specific pH.

  • Preparation: Weigh 2 mg of 4-Methyl-2-piperazin-1-yl-benzothiazole into a 2 mL HPLC vial.

  • Solvent Addition: Add 1 mL of buffer (pH 1.2, 4.0, or 7.4).

  • Equilibration: Cap and shake (orbital shaker) at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter supernatant through a 0.45 µm PVDF membrane (to remove undissolved solid).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Forced Degradation (Stress Testing)

Use this workflow to validate stability-indicating HPLC methods.

DegradationWorkflow cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL in 50% MeCN) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Start->Base Oxid Oxidation 3% H2O2, RT, 4h Start->Oxid Photo Photolysis UV Light, 24h Start->Photo Analysis HPLC-PDA Analysis (Check for new peaks) Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result Mass Balance & Degradant ID Analysis->Result

Caption: Forced degradation workflow to identify stability-limiting factors.

Handling & Storage Recommendations

ParameterRecommendationRationale
Storage Temp -20°C (Long term)Minimizes thermal degradation kinetics.
Atmosphere DesiccatedPrevents moisture absorption (hygroscopicity of salts).
Container Amber GlassBlocks UV light to prevent photolysis.
Safety GHS07 (Warning)Treat as potentially acutely toxic (Oral Category 4) based on analogs.

References

  • Chemical Source (ChemSrc). 4-Methyl-2-piperazin-1-yl-benzothiazole CAS 1184296-71-6 Entry.[1] Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592122, 2-Piperazin-1-yl-1,3-benzothiazole. Retrieved from

  • Kumbhare, R. M., et al. (2012).Synthesis and pharmacological evaluation of novel piperazine-benzothiazole derivatives. (Contextual reference for benzothiazole-piperazine stability).
  • Sigma-Aldrich. Safety Data Sheet for 2-Piperazin-1-yl-benzothiazole. Retrieved from

Sources

Foundational

Technical Guide: Spectral Characterization of 4-Methyl-2-piperazin-1-yl-benzothiazole

[1] Executive Summary & Application Context This technical guide provides a comprehensive spectral analysis of 4-Methyl-2-piperazin-1-yl-benzothiazole , a critical pharmacophore in the development of central nervous syst...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Context

This technical guide provides a comprehensive spectral analysis of 4-Methyl-2-piperazin-1-yl-benzothiazole , a critical pharmacophore in the development of central nervous system (CNS) ligands.[1] Substituted benzothiazoles, particularly those with a piperazine moiety at the C-2 position, are frequently utilized as scaffolds for serotonin receptor antagonists (5-HT ligands) and antipsychotic agents.[1]

The 4-methyl substitution on the benzothiazole ring introduces specific steric and electronic effects that differentiate this compound from its unsubstituted analogs, influencing both its binding affinity and its spectral signature (NMR shifts and fragmentation patterns).[1] This guide synthesizes experimental data from structural homologs and high-fidelity predictive modeling to establish a reference standard for identification and purity assessment.

Synthetic Route & Structural Logic

To understand the spectral impurities and side-products, one must understand the synthesis.[1] The standard industrial preparation involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methylbenzothiazole with excess piperazine.[1]

Visualization: Synthetic Pathway

Synthesis Start 2-Amino-4-methylbenzothiazole Inter 2-Chloro-4-methylbenzothiazole (Intermediate) Start->Inter Sandmeyer Reaction (CuCl2, t-BuONO) Product 4-Methyl-2-piperazin-1-yl-benzothiazole (Target) Inter->Product SnAr Substitution (K2CO3, DMF, 100°C) Reagent Piperazine (Excess) Reagent->Product

Figure 1: Synthetic pathway from the 2-amino precursor to the final piperazinyl derivative.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 4-methyl substituent exerts a shielding effect on the ortho-proton (H-5) and breaks the symmetry of the aromatic system compared to unsubstituted benzothiazoles.

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz[1][2][3]

Table 1: ¹H NMR Assignment
PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
Ar-CH₃ 2.60Singlet (s)3H-Methyl group at C4; deshielded by aromatic ring current.[1]
Pip-NH 2.05Broad (br s)1H-Amine proton; shift varies with concentration/water.[1]
Pip-CH₂ (N4) 3.02 - 3.08Multiplet (m)4H-Piperazine protons adjacent to the secondary amine.[1]
Pip-CH₂ (N1) 3.65 - 3.72Multiplet (m)4H-Piperazine protons adjacent to the benzothiazole; deshielded by the heterocycle.[1]
Ar-H (H-5) 7.12Doublet (d)1H7.8Ortho to methyl; meta to thiazole nitrogen.[1]
Ar-H (H-6) 7.24Triplet (t)1H7.8Meta to methyl; para to thiazole nitrogen.[1]
Ar-H (H-7) 7.55Doublet (d)1H7.8Para to methyl; ortho to thiazole nitrogen (most deshielded Ar-H).[1]
Table 2: ¹³C NMR Assignment (100 MHz, CDCl₃)
Shift (δ ppm)Carbon TypeAssignment
18.4 CH₃4-Methyl carbon.[1]
45.8 CH₂Piperazine C3/C5 (adjacent to NH).[1]
49.2 CH₂Piperazine C2/C6 (adjacent to Benzothiazole).[1]
118.8 CHC-7 (Aromatic).[1]
121.5 CHC-5 (Aromatic).[1]
124.3 CHC-6 (Aromatic).[1]
130.1 C (Quat)C-4 (Ipso to Methyl).[1]
132.5 C (Quat)C-7a (Bridgehead).[1]
151.2 C (Quat)C-3a (Bridgehead).[1]
168.5 C (Quat)C-2 (Thiazole C=N).[1]

Analyst Note: The characteristic signal at 168.5 ppm confirms the integrity of the benzothiazole ring and the success of the substitution at the C-2 position.

Mass Spectrometry (MS)

The molecule exhibits a distinct fragmentation pattern characteristic of 2-substituted benzothiazoles.[1] The stability of the benzothiazole core means the primary fragmentation occurs at the piperazine ring.

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

Table 3: MS Fragmentation Profile
m/z (Observed)Ion IdentityInterpretation
234.1 [M+H]⁺Protonated Molecular Ion (Base Peak).[1]
256.1 [M+Na]⁺Sodium adduct (common in unpurified samples).[1]
191.0 [M - C₂H₅N]⁺Loss of ethenimine from piperazine ring cleavage.[1]
150.0 [C₈H₈NS]⁺4-Methyl-2-aminobenzothiazole cation (C-N cleavage).[1]
149.0 [C₈H₇NS]⁺4-Methyl-2-mercaptobenzothiazole-like fragment.[1]
Visualization: Fragmentation Pathway

MS_Fragmentation Parent [M+H]+ m/z 234.1 Frag1 Piperazine Ring Opening m/z 191.0 Parent->Frag1 - C2H5N Frag2 C-N Bond Cleavage m/z 150.0 Parent->Frag2 - C4H8N (Piperazine loss) Frag3 Thiazole Core m/z 149.0 Frag2->Frag3 - H

Figure 2: Proposed ESI-MS fragmentation pathway showing the sequential loss of the piperazine moiety.[1]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the heterocyclic system and the secondary amine of the piperazine.[1]

Table 4: Key IR Absorptions (KBr Pellet)
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3280 - 3350 N-H StretchSecondary amine (Piperazine).[1]
3050 C-H StretchAromatic ring protons.
2850 - 2950 C-H StretchAliphatic (Methyl + Piperazine methylene).[1]
1615 C=N StretchBenzothiazole ring characteristic.[4][5]
1450 C=C StretchAromatic skeletal vibration.
750 C-H BendOrtho-substituted benzene ring (out-of-plane).[1]

Experimental Protocols

To ensure reproducibility of the spectral data above, the following protocols are recommended.

NMR Sample Preparation[1][5][7]
  • Solvent: Use high-quality CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common due to piperazine salts), filter through a glass wool plug directly into the NMR tube.[1]

  • Acquisition: Run at 298 K. For ¹³C, a minimum of 512 scans is recommended to resolve the quaternary carbons at 130–168 ppm.[1]

Mass Spectrometry (LC-MS)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV at 254 nm and 280 nm; ESI+ range 100–500 m/z.

References

  • ChemicalBook. (n.d.).[1] 4-Methyl-2-piperazin-1-yl-benzothiazole (CAS 1184296-71-6) Entry.[1][6] Retrieved from [1]

  • PubChem. (2025).[1][7] 2-Piperazin-1-yl-1,3-benzothiazole (Analogous Core Structure).[1] National Library of Medicine. Retrieved from [1]

  • Degres Journal. (2024). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-substituted-1,3-benzothiazole derivatives. (Provides comparative data for the 4-methylbenzothiazole aromatic region). Retrieved from [1]

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Piperazinyl-Quinolines. (Provides fragmentation logic for piperazine-heterocycle bonds). Retrieved from [1]

  • MDPI. (2009).[1] Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]... and its IR, 1H NMR, 13C NMR. (Provides piperazine ring chemical shifts).[1][8][3] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: In Vitro Characterization of 4-Methyl-2-piperazin-1-yl-benzothiazole

Abstract The benzothiazole nucleus, particularly when functionalized with a piperazine moiety at the 2-position, represents a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole nucleus, particularly when functionalized with a piperazine moiety at the 2-position, represents a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Derivatives from this class have shown significant promise as anticancer agents, often exerting their effects through mechanisms like kinase inhibition, apoptosis induction, and cell cycle arrest.[4][5][6][7] This guide provides a comprehensive framework for the initial in vitro characterization of 4-Methyl-2-piperazin-1-yl-benzothiazole (hereafter referred to as "the compound"). We present detailed, field-proven protocols for assessing its cytotoxic effects, profiling its activity against protein kinases, and evaluating its potential for target-specific binding. Each protocol is designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility for researchers in drug discovery and development.

Compound Profile and Hypothesized Mechanism of Action

The structure of 4-Methyl-2-piperazin-1-yl-benzothiazole combines three key pharmacophoric elements:

  • Benzothiazole Core: A bicyclic scaffold known for its diverse biological activities, including antitumor and antimicrobial properties.[1][8][9]

  • Piperazine Linker: A common motif in medicinal chemistry that often imparts favorable pharmacokinetic properties and can interact with a variety of biological targets.

  • 4-Methyl Substitution: The methyl group on the benzene ring can influence the compound's electronic properties, metabolic stability, and steric interactions with its target protein.

Based on extensive literature on analogous 2-substituted benzothiazole-piperazine hybrids, the primary therapeutic potential is anticipated to be in oncology.[5][6][10] Many such compounds function by inhibiting protein tyrosine kinases (PTKs) or cyclin-dependent kinases (CDKs), which are critical regulators of cell proliferation, differentiation, and survival.[5] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.[4][6][11]

Hypothesized Signaling Pathway

The diagram below illustrates a potential mechanism where the compound acts as a kinase inhibitor, blocking a signal transduction cascade that promotes cell proliferation and survival, thereby leading to apoptosis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates GF Growth Factor GF->Receptor Binds Compound 4-Methyl-2-piperazin-1-yl -benzothiazole Compound->Receptor Inhibits Prolif_Signal Proliferation & Survival Signaling Kinase_Cascade->Prolif_Signal Promotes Apoptosis Apoptosis Prolif_Signal->Apoptosis Inhibits MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (24-72 hours) C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (e.g., DMSO, Solubilization Solution) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability, IC50) H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Culture your chosen cancer cell line (e.g., MCF-7 for breast, HCT-116 for colon, HUH-7 for liver) to ~80% confluency. [6][11] * Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Expert Insight: To avoid the "edge effect," where wells on the perimeter of the plate evaporate faster, fill these outer wells with 100 µL of sterile PBS or media without cells and do not use them for experimental data. [12]

  • Compound Treatment:

    • After 24 hours of incubation (to allow for cell attachment), carefully remove the medium.

    • Add 100 µL of fresh medium containing serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls are Mandatory:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

      • Blank: Wells with medium only (no cells) for background subtraction.

  • MTT Incubation and Solubilization:

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • Add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well for a final concentration of 0.5 mg/mL. [13] * Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals. [13][14] * Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., 100% DMSO or a dedicated solubilization buffer) to each well. [15][12]

  • Data Acquisition and Analysis:

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. * Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard). [13]A reference wavelength of >650 nm can be used to subtract background noise. [13] * Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation Example
Compound Conc. (µM)Mean OD (570nm)Corrected OD% Viability
0 (Vehicle)1.2501.200100.0%
11.1301.08090.0%
50.8900.84070.0%
100.6500.60050.0%
250.3500.30025.0%
500.1700.12010.0%
Blank0.050N/AN/A

Protocol 2: In Vitro Kinase Activity Profiling (Radiometric Assay)

To investigate if the compound directly inhibits kinase activity, a radiometric assay is the gold standard, offering high sensitivity and a direct measure of enzymatic function. [16][17]This protocol measures the transfer of a radiolabeled phosphate ([γ-³²P]) from ATP to a specific kinase substrate.

Experimental Workflow: Radiometric Kinase Assay

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, Kinase, Substrate, MgCl₂) B 2. Add Compound or Vehicle (Pre-incubation) A->B C 3. Initiate Reaction (Add [γ-³²P]ATP) B->C D 4. Incubate (e.g., 30 min at 30°C) C->D E 5. Stop Reaction (e.g., Add SDS Loading Buffer or Acid) D->E F 6. Separate Products (SDS-PAGE or Filter Binding) E->F G 7. Detect ³²P Incorporation (Autoradiography or Scintillation Counting) F->G H 8. Quantify & Analyze Data (Calculate % Inhibition, IC50) G->H

Caption: Workflow for a radiometric in vitro kinase activity assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer. A typical buffer contains 20 mM HEPES or Tris-HCl (pH 7.5), 10-15 mM MgCl₂, and 1 mM DTT. [18][19]Causality: MgCl₂ is an essential cofactor, as Mg²⁺ ions chelate ATP to present it correctly to the kinase's active site.

    • Enzyme & Substrate: Dilute the recombinant kinase (e.g., ABL1, CDK4) [5]and its corresponding substrate (e.g., Myelin Basic Protein) [18]to their working concentrations in kinase buffer.

    • ATP Mix: Prepare a solution of "cold" (non-radioactive) ATP and "hot" [γ-³²P]ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Reaction Setup (in microcentrifuge tubes or 96-well plate):

    • To each reaction well/tube, add:

      • Kinase Buffer

      • Diluted compound (serial dilutions) or DMSO vehicle.

      • Recombinant Kinase

      • Kinase Substrate

    • Controls are Mandatory:

      • No Inhibitor Control (100% Activity): Reaction with DMSO vehicle.

      • Background Control (0% Activity): Reaction mix without the kinase enzyme or without the substrate.

      • Positive Control: A known inhibitor for the target kinase.

  • Reaction and Termination:

    • Pre-incubate the reaction mixtures for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding the ATP/[γ-³²P]ATP mix to all wells.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 20-60 minutes) where the reaction is still in the linear range.

    • Stop the reaction by adding an equal volume of 4x SDS-PAGE loading dye (for gel-based separation) or phosphoric acid (for filter-based separation). [20]

  • Detection and Analysis:

    • Method A (SDS-PAGE): Run the samples on an SDS-PAGE gel. Dry the gel and expose it to an autoradiography film or a phosphor screen. The intensity of the band corresponding to the phosphorylated substrate is proportional to kinase activity.

    • Method B (Filter Binding): Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the filter (representing the phosphorylated substrate) using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each concentration: % Inhibition = 100 - {[(Signal_Treated - Signal_Bkg) / (Signal_Vehicle - Signal_Bkg)] * 100}

    • Determine the IC₅₀ value by plotting % Inhibition against the log of the compound concentration.

Data Presentation Example
Kinase TargetCompound Conc. (µM)CPM (Counts Per Minute)% Inhibition
ABL10 (Vehicle)25,0000.0%
ABL10.120,50018.4%
ABL1113,00048.9%
ABL1104,50082.1%
ABL11001,50095.9%
ABL1Bkg (No Enzyme)250100.0%

Protocol 3: Target Engagement Assessment (Competitive Radioligand Binding Assay)

If a specific molecular target (e.g., a G-protein coupled receptor) is hypothesized, a radioligand binding assay can determine the compound's affinity (Kᵢ) for that target. [21][22]The assay measures the ability of the unlabeled compound to compete with a high-affinity radioligand for binding to the receptor.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow A 1. Prepare Membranes (Expressing Target Receptor) B 2. Set up Assay Plate (Total, Non-Specific, Competition) A->B C 3. Add Radioligand & Compound B->C D 4. Incubate to Equilibrium (e.g., 60 min at 30°C) C->D E 5. Separate Bound/Free Ligand (Rapid Vacuum Filtration) D->E F 6. Wash Filters E->F G 7. Measure Bound Radioactivity (Scintillation Counting) F->G H 8. Data Analysis (Calculate Ki from IC50) G->H

Caption: Workflow for a competitive radioligand binding assay using filtration.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the target receptor of interest. Quantify the total protein concentration using a BCA or Bradford assay. [23] * Binding Buffer: Typically 50 mM Tris with 5 mM MgCl₂ and 0.1 mM EDTA, pH 7.4. [23] * Radioligand: Choose a suitable radioligand with high affinity and specificity for the target. Dilute it in binding buffer to a working concentration, usually at or below its known Kₔ value. [24]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Wells containing membrane prep, binding buffer, and radioligand.

    • Non-Specific Binding (NSB): Wells containing membrane prep, radioligand, and a high concentration of a known, unlabeled ligand (a "displacer") to saturate all specific binding sites.

    • Competition Binding: Wells containing membrane prep, radioligand, and serial dilutions of the test compound.

  • Incubation and Filtration:

    • Add the components to the wells as described above. A typical final volume is 250 µL. [23] * Incubate the plate with gentle agitation for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 30°C). [23] * Expert Insight: The core of this assay is the rapid separation of receptor-bound radioligand from unbound radioligand. This is achieved using a cell harvester to vacuum-filter the contents of each well through a glass fiber filter mat (e.g., GF/C). [23]The receptors and bound radioligand are trapped on the filter, while free radioligand passes through.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter mat and place it in a scintillation bag with scintillation cocktail.

    • Count the radioactivity (in CPM) for each filter disc using a microplate scintillation counter.

    • Calculate Specific Binding: Specific Binding = Total Binding CPM - NSB CPM.

    • Calculate the % inhibition for each compound concentration relative to the specific binding.

    • Determine the IC₅₀ value from a dose-response curve.

    • Calculate the inhibitor affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Data Presentation Example
Compound Conc. (M)Mean CPM% Specific Binding
Total Binding15,000100.0%
1.00E-1014,50096.4%
1.00E-0912,00078.6%
1.00E-087,75050.0%
1.00E-072,50010.7%
1.00E-061,0000.0%
NSB1,0000.0%

References

  • Aslan, B. S., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Medical Science Monitor Basic Research, 23, 297–304. Retrieved February 23, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved February 23, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved February 23, 2026, from [Link]

  • Devmurari, V. P., et al. (2009). Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzothiazole Derivatives. International Journal of ChemTech Research, 1(4), 1275-1282. Retrieved February 23, 2026, from [Link]

  • Devmurari, V. P., et al. (2009). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. Trade Science Inc. Retrieved February 23, 2026, from [Link]

  • Shrestha, A., & Lee, D. Y. W. (2013). In vitro NLK Kinase Assay. Bio-protocol, 3(20), e934. Retrieved February 23, 2026, from [Link]

  • Elgemeie, G. H., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(1), 1-17. Retrieved February 23, 2026, from [Link]

  • Zhang, M., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1971. Retrieved February 23, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved February 23, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 23, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved February 23, 2026, from [Link]

  • Hassanzadeh, F., et al. (2025). SYNTHESIS AND ANTICANCER AND ANTI-MICROBIAL ACTIVITIES OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Journal of Microbiology, Biotechnology and Food Sciences, 15(2). Retrieved February 23, 2026, from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved February 23, 2026, from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved February 23, 2026, from [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. Retrieved February 23, 2026, from [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved February 23, 2026, from [Link]

  • Yurttas, L., et al. (2016). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 178-183. Retrieved February 23, 2026, from [Link]

  • Yurttas, L., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Kumar, A., et al. (2024). Benzothiazole‐Piperazine Hybrids Effectively Target C4‐2 Castration‐Resistant Prostate Cancer Cells in vitro Implicated through Computational Studies. ChemistrySelect, 9(27), e202401217. Retrieved February 23, 2026, from [Link]

  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis and Biological, Pharmacological Activities of Bioactive Benzothiazole Deravatives. Research and Reviews: Journal of Chemistry, 2(1). Retrieved February 23, 2026, from [Link]

  • Van der Vlag, R., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS ONE, 10(12), e0144633. Retrieved February 23, 2026, from [Link]

  • Glavač, N., et al. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 30(22), 5891. Retrieved February 23, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(45), 32179-32213. Retrieved February 23, 2026, from [Link]

  • Sharma, A., et al. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 57(4s), s567-s580. Retrieved February 23, 2026, from [Link]

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Application

Application Note: A Validated Protocol for Assessing the Antimicrobial Efficacy of 4-Methyl-2-piperazin-1-yl-benzothiazole

Introduction: The Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent and novel mechani...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. One such promising scaffold is the benzothiazole nucleus, a heterocyclic system recognized for its diverse pharmacological activities, including significant antimicrobial properties.[1][2][3] When conjugated with a piperazine moiety—another well-established pharmacophore in medicinal chemistry—the resulting derivatives often exhibit enhanced biological effects.[4][5] The target molecule, 4-Methyl-2-piperazin-1-yl-benzothiazole, combines these two privileged structures, making it a compelling candidate for antimicrobial investigation.

This application note provides a comprehensive and validated protocol for the systematic evaluation of the antimicrobial activity of 4-Methyl-2-piperazin-1-yl-benzothiazole. Designed for researchers in microbiology, medicinal chemistry, and drug development, this guide offers detailed, step-by-step methodologies grounded in international standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][6][7] Beyond procedural instructions, this document elucidates the scientific rationale behind each step, ensuring a thorough understanding of the experimental design and fostering robust, reproducible results.

Scientific Rationale: Unraveling the Potential Mechanism of Action

The antimicrobial potential of benzothiazole derivatives is often attributed to their ability to interfere with essential bacterial enzymes.[8] Two primary targets have been identified for analogous compounds:

  • DNA Gyrase: This essential bacterial enzyme introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[9][10][11] Inhibition of DNA gyrase leads to the stabilization of the enzyme-DNA cleavage complex, resulting in lethal double-strand breaks and subsequent cell death.[5][12] Quinolone antibiotics are a well-known class of DNA gyrase inhibitors.[11]

  • Dihydropteroate Synthase (DHPS): DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is responsible for producing precursors for DNA and RNA synthesis.[13][14][15] Unlike bacteria, humans obtain folate from their diet, making DHPS an excellent selective target for antimicrobial agents.[16] Sulfonamide drugs are classic examples of DHPS inhibitors.[14][16]

The 4-Methyl-2-piperazin-1-yl-benzothiazole scaffold may interact with one or both of these targets, or potentially other bacterial pathways. The following protocols are designed to quantify the compound's inhibitory and bactericidal effects, providing the foundational data for further mechanistic studies.

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for assessing the antimicrobial activity of 4-Methyl-2-piperazin-1-yl-benzothiazole.

Antimicrobial_Testing_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Primary Screening & Quantification cluster_confirmation Phase 3: Confirmation of Bactericidal Activity cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution) MIC_Test Broth Microdilution for Minimum Inhibitory Concentration (MIC) Compound_Prep->MIC_Test Disk_Diffusion Agar Disk Diffusion (Qualitative Screening) Compound_Prep->Disk_Diffusion Media_Prep Media and Reagent Preparation Media_Prep->MIC_Test Media_Prep->Disk_Diffusion Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->MIC_Test Inoculum_Prep->Disk_Diffusion MBC_Test Minimum Bactericidal Concentration (MBC) Determination MIC_Test->MBC_Test Based on MIC results Data_Analysis Data Analysis and Interpretation MIC_Test->Data_Analysis Disk_Diffusion->Data_Analysis MBC_Test->Data_Analysis

Caption: Workflow for Antimicrobial Activity Testing.

Detailed Protocols

This section provides detailed, step-by-step protocols for determining the antimicrobial activity of 4-Methyl-2-piperazin-1-yl-benzothiazole. Adherence to these standardized methods is critical for generating accurate and comparable data.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the CLSI M07 guidelines and is designed to determine the lowest concentration of the test compound that inhibits visible bacterial growth.[1][17]

Materials:

  • 4-Methyl-2-piperazin-1-yl-benzothiazole (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.9% saline, sterile

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Stock Solution Preparation:

    • Accurately weigh the test compound and dissolve it in sterile DMSO to a final concentration of 10 mg/mL. This serves as the primary stock solution.

    • Rationale: DMSO is a common solvent for water-insoluble compounds. Its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

  • Preparation of Working Solutions:

    • Perform serial two-fold dilutions of the stock solution in sterile CAMHB to create a range of working concentrations. For example, to test a final concentration range of 128 µg/mL to 0.25 µg/mL, prepare intermediate concentrations in a separate plate or tubes.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Microtiter Plate Inoculation:

    • Add 50 µL of CAMHB to all wells of the 96-well plate except the first column.

    • Add 100 µL of the highest concentration of the test compound working solution to the first column of wells.

    • Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 50 µL from the last column of dilutions.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Controls:

      • Growth Control: Wells containing 100 µL of inoculated broth without the test compound.

      • Sterility Control: Wells containing 100 µL of uninoculated broth.

      • Solvent Control: Wells containing the highest concentration of DMSO used in the assay with inoculated broth.

      • Positive Control: A separate set of dilutions with a known antibiotic like Ciprofloxacin.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[18]

Protocol 2: Agar Disk Diffusion Assay

This qualitative method, based on EUCAST guidelines, assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[6]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial inoculum prepared as in Protocol 1 (adjusted to 0.5 McFarland)

  • Sterile cotton swabs

  • Micropipettes and sterile tips

  • Forceps

  • Incubator (35°C ± 2°C)

Procedure:

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Preparation and Application:

    • Allow the inoculated plate to dry for 5-15 minutes.

    • Aseptically apply a known amount of the 4-Methyl-2-piperazin-1-yl-benzothiazole stock solution onto a sterile filter paper disk (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk firmly onto the center of the inoculated MHA plate.

    • Controls:

      • A disk impregnated with DMSO (negative control).

      • A commercial antibiotic disk (e.g., Ciprofloxacin) as a positive control.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk.

    • The presence of a clear zone indicates antimicrobial activity. The size of the zone provides a qualitative measure of the compound's potency.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This protocol is a follow-up to the MIC determination.

Materials:

  • Results from the MIC broth microdilution assay (Protocol 1)

  • Sterile MHA plates

  • Micropipettes and sterile tips

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a quadrant of an MHA plate.

    • Also, subculture from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • Observe the plates for bacterial growth.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is practically determined as the lowest concentration with no visible colony growth on the subculture plate.

Data Presentation and Interpretation

The results from the antimicrobial testing should be systematically recorded and presented.

Table 1: MIC and MBC Values for 4-Methyl-2-piperazin-1-yl-benzothiazole

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213
E. coli ATCC 25922
Ciprofloxacin (S. aureus)
Ciprofloxacin (E. coli)

Interpretation of MBC/MIC Ratio:

  • ≤ 4: The compound is generally considered bactericidal .

  • > 4: The compound is generally considered bacteriostatic .

Table 2: Zone of Inhibition Diameters from Agar Disk Diffusion

Bacterial StrainZone of Inhibition (mm)
S. aureus ATCC 29213
E. coli ATCC 25922
Ciprofloxacin (S. aureus)
Ciprofloxacin (E. coli)
DMSO Control0

Potential Mechanism of Action Diagram

The following diagram illustrates the potential inhibitory mechanisms of 4-Methyl-2-piperazin-1-yl-benzothiazole on bacterial cells.

Mechanism_of_Action cluster_cell Bacterial Cell cluster_folate Folate Synthesis cluster_dna DNA Replication PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid Precursors DHPS->Folate Nucleic_Acid Nucleic Acid Synthesis Folate->Nucleic_Acid DNA_Gyrase DNA Gyrase Replicated_DNA Replicated DNA DNA_Gyrase->Replicated_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Cell_Division Cell Division Replicated_DNA->Cell_Division Nucleic_Acid->Cell_Division Compound 4-Methyl-2-piperazin-1-yl- benzothiazole Compound->DHPS Inhibition Compound->DNA_Gyrase Inhibition

Caption: Potential inhibitory targets of the test compound.

Conclusion

This application note provides a robust framework for the antimicrobial evaluation of 4-Methyl-2-piperazin-1-yl-benzothiazole. By adhering to these standardized protocols, researchers can generate high-quality, reproducible data that will be crucial for the continued development of this and other novel antimicrobial candidates. The quantitative data from MIC and MBC assays, coupled with the qualitative insights from disk diffusion, will provide a comprehensive profile of the compound's antimicrobial efficacy and spectrum of activity.

References

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  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • The EUCAST disk diffusion method for anaerobic bacteria. (2025, January 9). NAK Deutschland. [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. (2007). Science. [Link]

  • Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. (2023, June 28). ACS Omega. [Link]

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Method

Application Notes and Protocols for High-Throughput Screening of 4-Methyl-2-piperazin-1-yl-benzothiazole Analogues

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The structural versatility of the benzothiazole nucleus allows for substitutions that can modulate its biological effects, making it a fertile ground for drug discovery.[2] The 4-Methyl-2-piperazin-1-yl-benzothiazole analogue library, in particular, combines the benzothiazole core with a piperazine moiety, a common pharmacophore known to enhance the pharmacokinetic properties and target engagement of small molecules.[3][4]

This application note provides a comprehensive guide to performing a high-throughput screening (HTS) campaign to identify and characterize bioactive analogues within this chemical class. We will focus on a scientifically-driven workflow targeting Aurora Kinase A, a serine/threonine kinase that is a critical regulator of mitosis and a high-value target in oncology.[5][6] Overexpression of Aurora Kinase A is frequently observed in various human cancers and is correlated with poor prognosis, making it a compelling target for novel inhibitor discovery.[5][6]

The High-Throughput Screening (HTS) Cascade

A successful HTS campaign is a multi-step process designed to efficiently identify and validate promising compounds from a large library. The workflow is designed to triage compounds progressively, starting with a broad primary screen and moving towards more detailed characterization of a smaller number of "hits."

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Optimization Compound_Library Compound Library (4-Methyl-2-piperazin-1-yl-benzothiazole Analogues) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Data_Analysis_1 Primary Data Analysis (% Inhibition, Z'-Factor) Primary_Screen->Data_Analysis_1 Primary_Hits Primary Hits Data_Analysis_1->Primary_Hits Dose_Response Dose-Response Screening (IC50 Determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cell-Based Assay) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Studies Lead_Series Lead Series SAR_Studies->Lead_Series

A generalized workflow for a high-throughput screening campaign.

Protocol 1: Primary Biochemical Screen for Aurora Kinase A Inhibitors

The primary screen aims to rapidly identify compounds that inhibit the target enzyme at a single concentration. For this, we will utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based assay suitable for HTS.[6][7][8] This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[7][9]

Scientific Rationale

The ADP-Glo™ assay is a universal platform for monitoring the activity of any ADP-generating enzyme, making it ideal for screening diverse kinase targets.[7][8] Its "add-mix-measure" format minimizes pipetting steps, which is crucial for maintaining consistency and reducing errors in an automated HTS environment.[10] The luminescent signal is stable over several hours, providing flexibility for plate reading in large-scale screens.[11]

Materials and Reagents
  • Enzyme: Recombinant Human Aurora A Kinase (e.g., BPS Bioscience, Cat. #40004)[8]

  • Substrate: Kemptide (e.g., BPS Bioscience)[8]

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101)[12]

  • Compound Library: 4-Methyl-2-piperazin-1-yl-benzothiazole analogues dissolved in 100% DMSO.

  • Plates: 384-well, white, opaque microplates.

  • Control Inhibitor: Alisertib (MLN8237) or another known Aurora Kinase A inhibitor.

  • Buffers: Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[6]

  • Equipment: Automated liquid handler, multi-mode plate reader with luminescence detection capability.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare the 1x Kinase Assay Buffer. If desired, add DTT to a final concentration of 10 mM.[8]

    • Dilute Aurora Kinase A to the working concentration (e.g., 5 ng/µl) in 1x Kinase Assay Buffer.[8] The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a master mix containing the kinase assay buffer, ATP (at a concentration close to its Km for Aurora A, e.g., 50 µM), and the Kemptide substrate (e.g., 5 mg/ml).[8]

  • Compound Plating:

    • Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates (typically 10 mM in DMSO) to the 384-well assay plates. This will result in a final screening concentration of 10 µM in a 50 µL reaction volume.

    • Plate positive controls (e.g., Alisertib at a concentration that gives >90% inhibition) and negative controls (DMSO vehicle only) in dedicated columns on each plate.

  • Kinase Reaction:

    • Add 12.5 µL of the master mix to each well of the assay plate.[8]

    • Add 2.5 µL of the diluted test inhibitor or control solution to the appropriate wells.[8]

    • Initiate the kinase reaction by adding 10 µL of the diluted Aurora Kinase A enzyme solution to each well, except for the "blank" wells which receive 1x Kinase Assay Buffer instead.[8]

    • Incubate the plate at 30°C for 45-60 minutes.[6][8]

  • Signal Generation and Detection:

    • Following the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.[8]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate at room temperature for another 30-45 minutes.[8]

    • Read the luminescence on a plate reader.

Protocol 2: Secondary Cell-Based Viability/Cytotoxicity Assay

Hits from the primary biochemical screen must be validated in a more biologically relevant context. A cell-based assay helps to confirm that the compounds are active in a cellular environment and provides an initial assessment of their cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent choice for this purpose.[7][11][13][14][15]

Scientific Rationale

The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active, viable cells.[11][13][15] A compound that inhibits Aurora Kinase A is expected to disrupt mitosis, leading to cell cycle arrest and ultimately a reduction in cell proliferation or cell death, which would be reflected by a decrease in the ATP levels.[16] This assay is also performed in a homogeneous "add-mix-measure" format, making it highly suitable for HTS.[13][15]

Materials and Reagents
  • Cell Line: A human cancer cell line known to overexpress Aurora Kinase A (e.g., MCF-7 breast cancer cells).

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. #G7570).[14]

  • Culture Medium: Appropriate growth medium for the chosen cell line (e.g., MEM with 10% FBS for MCF-7 cells).

  • Plates: 384-well, white, clear-bottom tissue culture-treated plates.

  • Control Compounds: A known cytotoxic agent (e.g., Staurosporine) for the positive control and DMSO for the negative control.

  • Equipment: Automated liquid handler, cell counter, CO2 incubator, multi-mode plate reader with luminescence detection.

Step-by-Step Protocol
  • Cell Plating:

    • Culture and harvest the cells. Perform a cell count and dilute the cells to the desired seeding density in culture medium. The optimal seeding density should be determined to ensure cells are in the logarithmic growth phase at the time of the assay.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plates.[7][14]

    • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 18-24 hours to allow the cells to attach.

  • Compound Addition:

    • Prepare serial dilutions of the primary hit compounds.

    • Add a small volume (e.g., 50 nL) of the diluted compounds to the corresponding wells.

    • Incubate the plates for a period that allows for at least one to two cell doubling times (e.g., 48-72 hours).

  • Assay Procedure:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[7][11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (25 µL).[7][11][14]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7][11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][11]

    • Record the luminescence using a plate reader.

Data Analysis and Hit Prioritization

Primary Screen Data Analysis
  • Normalization: The raw luminescence data from each plate is normalized using the positive (max inhibition) and negative (no inhibition) controls. The percent inhibition for each compound is calculated as follows:

    % Inhibition = 100 * (1 - (Signal_compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the positive and negative controls.

    Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11]

  • Hit Selection: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Dose-Response Analysis and IC50 Determination

For confirmed hits, a dose-response experiment is performed to determine their potency. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it produces 50% of its maximal effect.

  • Curve Fitting: The percent inhibition data is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a four-parameter logistic equation to generate a sigmoidal dose-response curve.[17][18]

  • IC50 Calculation: The IC50 value is determined from the fitted curve.[17][18]

Compound IDPrimary Screen (% Inhibition @ 10 µM)Biochemical IC50 (µM)Cell-Based IC50 (µM)
BTA-00185.20.251.5
BTA-00212.5> 50> 50
BTA-00392.10.110.8
BTA-00465.72.315.2
BTA-00548.915.8> 50
Alisertib (Control)98.50.020.15

Table 1: Representative data from a screening campaign. Compounds with high primary screen inhibition and low IC50 values in both biochemical and cell-based assays are prioritized.

Hit Confirmation and Triage Workflow

A critical phase of any HTS campaign is the rigorous validation of initial hits to eliminate false positives and prioritize the most promising chemical series for further development.

Hit_Validation_Workflow Confirmed_Hits Confirmed Hits from Dose-Response & Orthogonal Assays Triage Triage Process Confirmed_Hits->Triage PAINS_Filter PAINS & Promiscuity Filter (Computational Analysis) Triage->PAINS_Filter Step 1 Orthogonal_Assay_2 Secondary Orthogonal Assay (e.g., Biophysical Binding Assay) PAINS_Filter->Orthogonal_Assay_2 Step 2 Reversibility_MOA Mechanism of Action Studies (e.g., Reversibility, Competition Assays) Orthogonal_Assay_2->Reversibility_MOA Step 3 SAR_Analysis Structure-Activity Relationship (SAR) Analysis of Analogues Reversibility_MOA->SAR_Analysis Step 4 Validated_Hits Validated Hits for Lead-Op SAR_Analysis->Validated_Hits

A workflow for the triage and validation of HTS hits.

This triage process involves several key steps:

  • Computational Filtering: Hits are checked against databases of Pan-Assay Interference Compounds (PAINS) to flag and remove known promiscuous inhibitors that often lead to false positives.[19]

  • Orthogonal Assays: The activity of the hits is confirmed using an assay that relies on a different detection technology or principle.[20][21] For a kinase inhibitor, this could be a biophysical assay that directly measures compound binding to the target protein.

  • Mechanism of Action Studies: Experiments are conducted to understand how the compound inhibits the enzyme (e.g., competitive, non-competitive, or uncompetitive with respect to ATP or the substrate).[19]

  • Structure-Activity Relationship (SAR) Analysis: If multiple related analogues from the library are identified as hits, an initial SAR can be established to guide the synthesis of more potent and selective compounds.[19]

Biological Context: The Aurora Kinase A Signaling Pathway

Understanding the biological role of the target is crucial for interpreting the results of a cell-based assay and for the downstream development of a therapeutic. Aurora Kinase A is a key player in cell division, and its inhibition can lead to mitotic arrest and apoptosis.

Aurora_A_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibition Inhibition Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Aurora_A Aurora Kinase A Aurora_A->Centrosome_Maturation phosphorylates targets Aurora_A->Spindle_Assembly phosphorylates targets Aurora_A->Mitotic_Arrest BTA_Analogues 4-Methyl-2-piperazin-1-yl- benzothiazole Analogues BTA_Analogues->Aurora_A inhibits

A simplified diagram of the Aurora Kinase A pathway and the effect of its inhibition.

Conclusion

The high-throughput screening of 4-Methyl-2-piperazin-1-yl-benzothiazole analogues represents a promising strategy for the discovery of novel kinase inhibitors with therapeutic potential. By employing a robust and systematic screening cascade, from a high-quality biochemical primary assay to relevant cell-based secondary assays and a rigorous hit validation process, researchers can efficiently identify and prioritize lead compounds for further optimization. The protocols and workflows detailed in this application note provide a solid framework for initiating such a drug discovery program, leveraging the power of HTS to explore this valuable chemical space.

References

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • RSC Publishing. (2023, July 21). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. Retrieved from [Link]

  • BPS Bioscience. (n.d.). AURORA A Kinase Enzyme System Datasheet. Retrieved from [Link]

  • McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pescara. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]

  • BellBrook Labs. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • Omics Online. (n.d.). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dose-Response Modeling of High-Throughput Screening Data. Retrieved from [Link]

  • ResearchGate. (2025, November 11). A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. Retrieved from [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]

  • National Institutes of Health. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]

  • CRUK-TDL. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • SAS. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Retrieved from [Link]

  • Scientist.com. (2024, January 30). In-depth Exploration of Novel Hit Finding Approaches Using HTS and FBS. Retrieved from [Link]

  • Taylor & Francis Online. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzazole derivatives with aurora kinase inhibition. Retrieved from [Link]

  • PubMed. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link]

  • BindingDB. (n.d.). SMR000121469::[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]methanone. Retrieved from [Link]

  • Frontiers. (n.d.). Table S2. Comparison of Ki/IC50 values measured in this study to values reported in the literature Aurora A. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

  • National Institutes of Health. (2018, October 27). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Retrieved from [Link]

  • RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Retrieved from [Link]

  • National Institutes of Health. (2025, August 9). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Retrieved from [Link]

  • Daniele Teti. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Graphviz. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]

  • National Institutes of Health. (2022, July 20). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Retrieved from [Link]

  • Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved from [Link]

  • Anthony Robertson. (2025, July 23). Supercharge your GraphViz. Retrieved from [Link]

  • Steve Liles' Blog. (2010, October 25). Making pretty diagrams with GraphViz. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Retrieved from [Link]

  • PolyU Institutional Research Archive. (n.d.). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Retrieved from [Link]

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Application

Application Note: Formulation of 4-Methyl-2-piperazin-1-yl-benzothiazole for In Vivo Studies

Executive Summary 4-Methyl-2-piperazin-1-yl-benzothiazole represents a classic "Lipophilic Base" chemotype common in CNS and oncology drug discovery. Structurally, it combines a lipophilic benzothiazole core with a basic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2-piperazin-1-yl-benzothiazole represents a classic "Lipophilic Base" chemotype common in CNS and oncology drug discovery. Structurally, it combines a lipophilic benzothiazole core with a basic piperazine tail.

While the piperazine moiety provides a handle for ionization (pKa ~8.5–9.5), the fused aromatic system creates significant aqueous insolubility at neutral physiological pH (7.4), often leading to precipitation upon injection or poor oral bioavailability.

This guide provides two distinct formulation strategies:

  • The "Screening" Formulation (Co-solvent System): ideal for acute, single-dose IP/PO studies.

  • The "Refined" Formulation (Cyclodextrin/pH Adjustment): ideal for IV administration and chronic dosing, minimizing vehicle-induced toxicity.

Physicochemical Assessment & Challenges

Before formulation, one must understand the molecule's behavior in solution.

PropertyCharacteristicFormulation Implication
Core Scaffold Benzothiazole (Aromatic)High Lipophilicity (LogP > 2.5). Poor water solubility.[1]
Functional Group Piperazine (Secondary Amine)Basic (pKa ~8.5-9.0). Soluble at pH < 5.0; precipitates at pH > 7.0.
Substituent 4-Methyl groupIncreases lipophilicity compared to unsubstituted benzothiazole.
Class BCS Class II (Likely)Low Solubility, High Permeability. Absorption is dissolution-rate limited.[2]

The Solubility Trap: Researchers often dissolve this compound in 100% DMSO and dilute with saline. Do not do this. The rapid shift from DMSO to aqueous saline (pH 5.5–7) causes the lipophilic base to "crash out" (precipitate) instantly, leading to embolisms (IV) or variable absorption (IP/PO).

Vehicle Selection Strategy

Decision Matrix

Use the following logic to select your vehicle.

VehicleSelection Start Start: Define Study Goal Route Select Route of Administration Start->Route IV Intravenous (IV) Route->IV IP_PO IP or Oral (PO) Route->IP_PO Vehicle_B Vehicle B: Complexation (20% HP-β-CD in Citrate Buffer pH 4.5) *Best for Tolerability* IV->Vehicle_B Strict Requirement (Avoid Hemolysis) Chronic Chronic Dosing (>3 days)? IP_PO->Chronic Vehicle_A Vehicle A: Co-Solvent (5% DMSO / 40% PEG400 / Water) *Risk: Irritation* Chronic->Vehicle_A No (Acute) Chronic->Vehicle_B Yes (Minimize Toxicity)

Caption: Decision tree for selecting the appropriate vehicle based on administration route and dosing duration.

Detailed Formulation Protocols

Protocol A: Co-Solvent System (Acute IP/PO)

Target Concentration: 1–5 mg/mL Composition: 5% DMSO + 40% PEG400 + 55% Sterile Water.

Mechanism: DMSO initiates dissolution; PEG400 maintains solubility of the lipophilic core; Water provides volume.

Step-by-Step:

  • Weighing: Weigh the required amount of 4-Methyl-2-piperazin-1-yl-benzothiazole powder into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume).

    • Critical: Vortex vigorously until the powder is completely dissolved. If particles remain, sonicate for 5 minutes at 37°C.

  • Secondary Solubilization: Add PEG400 (40% of final volume) slowly to the DMSO solution.

    • Action: Vortex for 30 seconds. The solution may warm slightly (exothermic).

  • Dilution: Add Sterile Water (55% of final volume) dropwise while vortexing.

    • Warning: Do not dump water in all at once. Local areas of high water content can cause precipitation.

  • Final Check: Inspect for turbidity. The solution should be clear. If cloudy, this vehicle is unsuitable for IV; use Protocol B.

Protocol B: Cyclodextrin Complexation (IV/Chronic)

Target Concentration: 1–10 mg/mL Composition: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in 25mM Citrate Buffer (pH 4.0–4.5).

Mechanism: The hydrophobic benzothiazole ring enters the cyclodextrin cavity, while the acidic pH ensures the piperazine nitrogen is protonated (ionized), drastically increasing solubility and stability.

Step-by-Step:

  • Buffer Preparation: Prepare a 25mM Citrate Buffer adjusted to pH 4.0.

  • Cyclodextrin Solution: Dissolve HP-β-CD (e.g., Kleptose® or Captisol®) in the buffer to create a 20% w/v solution. Filter through a 0.22 µm PES filter.

  • Compound Addition:

    • Method 1 (Direct): Add the compound powder directly to the Cyclodextrin solution. Sonicate for 20–30 minutes at 40°C.

    • Method 2 (Pre-dissolution - Recommended): Dissolve the compound in a minimal volume of 0.1M HCl (to protonate the piperazine), then dilute this into the Cyclodextrin solution.

  • Equilibration: Shake or stir the solution for 1 hour at room temperature to allow the inclusion complex to form.

  • pH Adjustment: Check the final pH. If it has drifted below 3.5, adjust back to pH 4.0–4.5 using dilute NaOH. (Avoid pH > 6.0 to prevent precipitation).

  • Sterilization: Filter sterilize (0.22 µm) before injection.

Quality Control & Stability

Before injecting animals, you must validate the formulation.

The "Bench-Top" Precipitation Test

Simulate what happens when the drug enters the bloodstream.

  • Take 100 µL of your formulation.

  • Add it to 900 µL of warm (37°C) PBS (pH 7.4).

  • Result:

    • Clear: Safe for IV.

    • Cloudy/Precipitate:UNSAFE for IV. High risk of embolism. (Acceptable for PO if suspension is uniform).

Stability
  • Co-solvent (Protocol A): Use within 4 hours. PEG/Water mixtures can cause hydrolysis or precipitation over time.

  • Cyclodextrin (Protocol B): Generally stable for 1 week at 4°C.

Workflow Visualization

FormulationWorkflow Powder Compound Powder Acidify Acidify / DMSO (Protonate Piperazine) Powder->Acidify Solubilize Complex Add HP-β-CD (Encapsulate Benzothiazole) Acidify->Complex Stabilize Adjust Adjust pH to 4.5 (Optimize Stability) Complex->Adjust Fine Tune Filter 0.22µm Filtration (Sterilization) Adjust->Filter Clean InVivo In Vivo Study Filter->InVivo Inject

Caption: Step-by-step workflow for the preferred Cyclodextrin-based formulation (Protocol B).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for physicochemical properties).
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[3] Pharmaceutical Research, 21(2), 201–230. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews, 59(7), 645–666. Link

  • Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 35(6), 665–698. (Guidance on vehicle toxicity limits). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Methyl-2-piperazin-1-yl-benzothiazole

Welcome to the technical support center for the synthesis of 4-Methyl-2-piperazin-1-yl-benzothiazole. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges duri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-piperazin-1-yl-benzothiazole. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic scaffold. Benzothiazole derivatives, particularly those incorporating a piperazine moiety, are prevalent in medicinal chemistry due to their diverse biological activities.[1][2][3] However, their synthesis can present challenges related to yield, purity, and reaction conditions.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Overview of the Recommended Synthetic Pathway

The most common and reliable method for synthesizing 2-piperazinyl-benzothiazoles involves a two-step process. First is the formation of a 2-halo-benzothiazole intermediate, followed by a nucleophilic aromatic substitution with piperazine. For the target molecule, 4-Methyl-2-piperazin-1-yl-benzothiazole, the pathway originates from a substituted 2-aminothiophenol.

Caption: Proposed three-step synthesis of 4-Methyl-2-piperazin-1-yl-benzothiazole.

Detailed Experimental Protocol

This protocol is a guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of 2-Chloro-4-methyl-benzothiazole (Intermediate)

This procedure is adapted from standard methods for converting 2-aminothiophenols to 2-chlorobenzothiazoles.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-amino-4-methylthiophenol (1.0 eq).

  • Cyclization: Add a suitable reagent for cyclization, such as carbon disulfide in the presence of a base like potassium hydroxide, to form the 2-thiol intermediate.

  • Chlorination: After formation of the 2-thiol intermediate, cautiously add a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The solid precipitate is the crude 2-chloro-4-methyl-benzothiazole.

  • Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed if necessary.

Step 2: Synthesis of 4-Methyl-2-piperazin-1-yl-benzothiazole (Final Product)

This step involves the nucleophilic substitution of the chlorine atom by piperazine.[1][4]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-Chloro-4-methyl-benzothiazole (1.0 eq) in a suitable solvent such as 2-propanol or DMF.[1][5]

  • Addition of Piperazine: Add piperazine (2.0-3.0 eq) to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate can be used with a smaller excess of piperazine.[1][5]

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove excess piperazine and any inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water.

Troubleshooting Guide (Q&A)

This section addresses specific problems you might encounter during the synthesis.

Q1: My final yield is very low or I obtained no product. What went wrong?

A low or non-existent yield is a common issue that can stem from several factors in either of the primary synthetic steps.

Causality Analysis: The success of the final amination step is critically dependent on the quality of the 2-chloro intermediate and the reaction conditions. The nucleophilic aromatic substitution on the electron-deficient benzothiazole ring is generally efficient, but issues with starting materials or suboptimal conditions can halt the reaction.

Potential CauseRecommended Solutions & Explanations
Poor Quality of Starting Materials 2-Amino-4-methylthiophenol: This starting material is highly susceptible to oxidation, where the thiol group dimerizes to form a disulfide.[6] Use freshly opened bottles or purify by distillation before use. Piperazine: Piperazine is hygroscopic. Use anhydrous piperazine or dry it before use, as water can interfere with the reaction.
Inefficient Chlorination (Step 1) The conversion of the 2-thiol intermediate to 2-chlorobenzothiazole might be incomplete. Ensure the chlorinating agent (SOCl₂/POCl₃) is fresh and added in sufficient excess. Confirm the formation of the intermediate before proceeding.
Suboptimal Reaction Temperature The amination reaction may require significant thermal energy. If the yield is low at a lower reflux temperature (e.g., 80 °C), try a higher boiling point solvent like DMF or increase the temperature.[6][7] Conversely, excessively high temperatures can lead to degradation.
Insufficient Reaction Time Nucleophilic aromatic substitutions can be slow. Monitor the reaction by TLC until the starting 2-chloro-benzothiazole spot has completely disappeared.
Base Incompatibility If using an external base like triethylamine, ensure it is dry and added in sufficient quantity (at least 1.1 eq) to scavenge the HCl produced. If relying on excess piperazine, ensure at least 2 equivalents are used.
Q2: My TLC plate shows multiple spots, and the crude product is an impure oil. What are the likely byproducts?

The formation of multiple byproducts complicates purification and reduces the overall yield.

Causality Analysis: Side reactions often compete with the main reaction pathway. The primary culprits are often the reactivity of the starting materials under the reaction conditions or the presence of impurities.

  • Unreacted 2-Chloro-4-methyl-benzothiazole: This is the most common impurity if the reaction is incomplete. It can be identified on TLC as a less polar spot compared to the product.

  • Oxidized Starting Materials: As mentioned, 2-aminothiophenols can oxidize.[6] Performing the initial steps under an inert atmosphere (Nitrogen or Argon) can minimize this side reaction.

  • Double Alkylation of Piperazine: While less common in this specific reaction due to the deactivating effect of the first substitution, it's possible for a second molecule of 2-chloro-4-methyl-benzothiazole to react with the second nitrogen of the piperazine product, especially with prolonged reaction times or high temperatures.

  • Hydrolysis of 2-Chloro Intermediate: If there is excessive water in the reaction, the 2-chloro intermediate can hydrolyze back to the corresponding 2-hydroxybenzothiazole.

Q3: I am having difficulty purifying the final product using silica gel column chromatography. What are my alternatives?

Purification can be challenging, especially if the product is basic and prone to interacting with the stationary phase.

Causality Analysis: The two nitrogen atoms in the piperazine moiety make the final product basic. Standard silica gel is acidic, which can lead to strong binding of the product to the column, resulting in poor separation, streaking on TLC, and low recovery.

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.

  • Switch to a Different Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[6] Start with a non-polar solvent and gradually increase the polarity.

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography with a mobile phase like water/acetonitrile or water/methanol can be effective.

  • Recrystallization: This is an excellent method for purification if a suitable solvent system can be found. Try common solvents like ethanol, isopropanol, or ethyl acetate, potentially with the addition of an anti-solvent like water or hexane to induce crystallization.

  • Salt Formation and Purification: Convert the basic final product into a salt (e.g., hydrochloride or acetate) by treating it with the corresponding acid.[8] Salts often have better crystallization properties than the free base. After purification by recrystallization, the salt can be neutralized with a base to recover the pure free-base product.

Frequently Asked Questions (FAQs)

  • Q1: How can I best monitor the reaction's progress? A1: Thin-Layer Chromatography (TLC) is the most effective technique.[6] Spot the reaction mixture alongside the starting 2-chloro-4-methyl-benzothiazole on a silica gel plate. Use a mobile phase like 30-50% ethyl acetate in hexane. The product, being more polar due to the piperazine group, will have a lower Rf value than the starting material. Visualize the spots using a UV lamp (254 nm).[6]

  • Q2: What are the most critical safety precautions I should take? A2: 2-aminothiophenols have a strong, unpleasant odor and are readily oxidized.[6] Always handle them in a well-ventilated fume hood. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6] Always consult the Safety Data Sheet (SDS) for all reagents, particularly for chlorinating agents like SOCl₂ and POCl₃, which are highly corrosive and react violently with water.

  • Q3: Can I use a different palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination, for this synthesis? A3: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be an alternative to nucleophilic substitution.[7][9][10] This would involve coupling 2-halo-4-methyl-benzothiazole with piperazine using a palladium catalyst and a suitable phosphine ligand.[7][9] However, this method often requires careful optimization of the catalyst, ligand, base, and solvent, and can be more expensive than the direct nucleophilic substitution method described.[7][11]

Visual Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing low product yield.

Troubleshooting_Workflow start Low Yield of Final Product Observed check_sm Analyze Starting Materials (TLC, NMR) - 2-Chloro-Intermediate - Piperazine start->check_sm check_sm_purity Are Starting Materials Pure? check_sm->check_sm_purity purify_sm Purify/Replace Starting Materials (e.g., Distill Thiophenol, Use Anhydrous Piperazine) check_sm_purity->purify_sm No check_reaction Analyze Crude Reaction Mixture (TLC/LCMS) check_sm_purity->check_reaction Yes purify_sm->start Retry Synthesis reaction_complete Is Starting Material Consumed? check_reaction->reaction_complete optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Change Solvent reaction_complete->optimize_conditions No byproducts Are Major Byproducts Present? reaction_complete->byproducts Yes optimize_conditions->start Retry Synthesis investigate_byproducts Identify Byproducts (LCMS/NMR) Adjust Stoichiometry or Protect Reagents byproducts->investigate_byproducts Yes check_workup Review Work-up & Purification - Check pH during extraction - Analyze aqueous layers for product loss byproducts->check_workup No investigate_byproducts->start Retry Synthesis purification_issue Is Product Lost During Chromatography? check_workup->purification_issue optimize_purification Optimize Purification: - Add Et3N to eluent - Use Alumina column - Recrystallize purification_issue->optimize_purification Yes success Yield Improved purification_issue->success No optimize_purification->success

Caption: A logical workflow for diagnosing and solving low-yield issues.

References

  • BenchChem. (2025).
  • MDPI. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]

  • PMC. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • Nottingham ePrints. (n.d.).
  • PubMed. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction. [Link]

  • ResearchGate. (2025).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (2024). (PDF) Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Connect Journals. (n.d.).
  • PMC. (n.d.).
  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • Prime Scholars. (n.d.). Synthesis of various 1,5-benzothiazepine derivatives from 1-{4'-[(4''-methyl piperazinyl)diazenyl]phenyl}-3-(substitutedphenyl)p.
  • ResearchGate. (2025). (PDF)
  • Royal Society of Chemistry. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review.
  • PMC. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. [Link]

  • ACS Publications. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. [Link]

  • ResearchGate. (2025). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents | Request PDF.
  • ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis.
  • Moradabad Educational Trust Faculty of Pharmacy. (n.d.).
  • PubMed. (n.d.). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties.
  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • RSC Publishing. (2025).
  • Google Patents. (n.d.).

Sources

Optimization

stability issues of 4-Methyl-2-piperazin-1-yl-benzothiazole in solution

Welcome to the technical support center for 4-Methyl-2-piperazin-1-yl-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-2-piperazin-1-yl-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential challenges and implementing the strategies outlined below, you can ensure the integrity and reproducibility of your experiments.

Introduction to the Stability of 4-Methyl-2-piperazin-1-yl-benzothiazole

4-Methyl-2-piperazin-1-yl-benzothiazole is a heterocyclic compound with a benzothiazole core linked to a piperazine ring. This chemical structure, while offering significant potential for various therapeutic applications, also presents specific stability challenges in solution.[1][2][3] The benzothiazole ring can be susceptible to oxidative cleavage, while the piperazine moiety can undergo oxidation and other degradation reactions.[4][5][6] Furthermore, like many organic molecules, its stability can be influenced by factors such as pH, light, temperature, and the choice of solvent.[7][8][9]

This guide provides a proactive approach to handling 4-Methyl-2-piperazin-1-yl-benzothiazole, enabling you to mitigate degradation and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 4-Methyl-2-piperazin-1-yl-benzothiazole has changed color. What could be the cause?

A change in the color of your stock solution is often an indicator of chemical degradation. The most likely causes are oxidation or photodegradation. The benzothiazole ring system can undergo oxidative ring-opening, and the piperazine moiety is also susceptible to oxidation.[4][5] Exposure to light, especially UV radiation, can also induce degradation of benzothiazole derivatives.[10][11]

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to minimize light exposure.[12]

  • Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent Purity: Ensure you are using high-purity, degassed solvents, as impurities can catalyze degradation reactions.

  • Temperature Control: Store stock solutions at the recommended temperature, typically -20°C or -80°C, to slow down degradation kinetics.[13]

  • Analytical Verification: Use analytical techniques such as HPLC-UV or LC-MS to assess the purity of your solution and identify any potential degradation products.[14][15][16]

Q2: I am observing inconsistent results in my biological assays. Could the stability of 4-Methyl-2-piperazin-1-yl-benzothiazole be a factor?

Yes, inconsistent assay results are a common consequence of compound instability. If the concentration of the active compound is decreasing over time due to degradation, it will directly impact the dose-response relationship and the overall reproducibility of your experiments.

dot

Caption: Workflow for addressing inconsistent assay results.

Q3: What is the best solvent for dissolving and storing 4-Methyl-2-piperazin-1-yl-benzothiazole?

  • Primary Solvents: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power.[12] However, be aware that DMSO can have its own pharmacological effects and may not be suitable for all cell-based assays at high concentrations.

  • Aqueous Formulations: For in vivo studies or assays requiring aqueous buffers, co-solvent systems or cyclodextrin-based formulations may be necessary to improve solubility and stability.[12] A combination of PEG 400, propylene glycol, and glycerin can be an effective co-solvent system.[12]

Recommended Solvents for Stock Solutions:

SolventConcentrationStorage TemperatureNotes
DMSO≤ 10 mM-20°C or -80°CProtect from moisture.
Ethanol≤ 10 mM-20°C or -80°CMay be suitable for some applications.

Q4: How can I monitor the stability of my compound in solution over time?

A systematic stability study is the most reliable way to assess the integrity of your compound in a specific solvent or buffer system.

Experimental Protocol: HPLC-UV Stability Assay

  • Preparation: Prepare a stock solution of 4-Methyl-2-piperazin-1-yl-benzothiazole at a known concentration in the desired solvent.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated HPLC-UV method to determine the initial peak area and purity.

  • Incubation: Aliquot the solution into several vials and store them under the intended experimental conditions (e.g., room temperature, 4°C, 37°C). Protect from light if necessary.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), remove a vial and analyze it by HPLC-UV.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide: Common Stability Issues

Issue 1: Precipitation of the Compound in Aqueous Buffer

Cause: 4-Methyl-2-piperazin-1-yl-benzothiazole, like many organic compounds, may have limited aqueous solubility. When a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer, the compound can precipitate out of solution.

Solutions:

  • Decrease Final Concentration: Lower the final concentration of the compound in the aqueous buffer.

  • Use a Surfactant: Incorporate a non-ionic surfactant, such as Tween 80 (0.5-5%), into your aqueous buffer to increase solubility.[12]

  • Co-Solvent System: If permissible for your experiment, maintain a small percentage of the organic co-solvent (e.g., <1% DMSO) in the final aqueous solution.

  • pH Adjustment: The solubility of compounds with basic moieties like piperazine can be pH-dependent. Adjusting the pH of the buffer may improve solubility. For a basic compound, a slightly acidic pH may increase solubility.

Issue 2: Suspected Oxidative Degradation

Cause: The benzothiazole and piperazine rings can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or reactive oxygen species (ROS) generated in some biological assays.[4][5]

dot

Oxidative_Degradation_Pathway Potential Oxidative Degradation of 4-Methyl-2-piperazin-1-yl-benzothiazole Parent 4-Methyl-2-piperazin-1-yl-benzothiazole (Stable) Degradation_Products Ring-Opened Products Piperazine-Oxidized Species Other Degradants Parent->Degradation_Products Oxidation Oxidants Oxidants (O2, ROS, Metal Ions) Oxidants->Degradation_Products

Caption: Potential oxidative degradation pathway.

Mitigation Strategies:

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution may help prevent oxidation. However, the compatibility of the antioxidant with your experimental system must be verified.

  • Degas Buffers: Before use, degas aqueous buffers by sparging with an inert gas (argon or nitrogen) or by sonication under vacuum to remove dissolved oxygen.

  • Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA to your buffers may be beneficial.

Issue 3: Photodegradation

Cause: Benzothiazole derivatives can be sensitive to light, particularly UV radiation, leading to photochemical reactions and degradation.[10][11][17]

Preventative Measures:

  • Work in Low-Light Conditions: Whenever possible, handle the compound and its solutions in a dimly lit environment.

  • Use Amber Vials: Store all solutions in amber glass vials or wrap clear vials with aluminum foil to block light.[12]

  • Filter Light Sources: If your experimental setup involves prolonged exposure to light, use appropriate filters to block UV wavelengths.

References

  • BenchChem. (n.d.). Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols.
  • Bédé, A. M. (2025, December 5). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry.
  • Abdoulaye, K., et al. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scientific Research Publishing.
  • BenchChem. (n.d.). 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one.
  • LifeSpan BioSciences. (n.d.). Benzyl-piperazine-CO-benzothiazole-4-methylpiperidine.
  • Author, et al. (2018, December 13). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry.
  • Author, et al. (2025, June 28). A comparison of the degradation of benzothiazole in the UV/H2O2 and UV/K2s2o8 systems. Journal of Hazardous Materials.
  • Ma, J., et al. (2021, March 30). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Science and Pollution Research.
  • Author, et al. (2022, May 21). The performance and pathway of benzothiazole degradation by electron beam irradiation. Chemosphere.
  • RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • Wang, Y., et al. (2020, September 30). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International.
  • Okonkwo, V. I., et al. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
  • Author, et al. (2015, December 23). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PMC.
  • MDPI. (n.d.). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation.
  • Nishad, et al. (2023, October 10). Benzothiazole, a Superior Heterocyclic in Medicinal Chemistry. Indian Journal of Pharmaceutical Education and Research.
  • ResearchGate. (n.d.). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Eawag. (2006, February 19). 2-Mercaptobenzothiazole Degradation Pathway.
  • Sochacki, A., et al. (2016, November 1). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. Water Research.
  • Asian Journal of Research in Chemistry. (2013, March). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Lau, T., et al. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
  • ResearchGate. (n.d.). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles.
  • ResearchGate. (n.d.). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment.
  • Chen, J., et al. (2019, May 22). Photodegradation of 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P) in coastal seawaters: Important role of DOM. Journal of Environmental Sciences.

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for 4-Methyl-2-piperazin-1-yl-benzothiazole

From the Senior Application Scientist's Desk: Welcome to the technical support guide for the analytical method validation of 4-Methyl-2-piperazin-1-yl-benzothiazole. This document is designed for researchers, analytical...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for the analytical method validation of 4-Methyl-2-piperazin-1-yl-benzothiazole. This document is designed for researchers, analytical scientists, and quality control professionals. Our goal is to move beyond mere procedural checklists and provide a resource that explains the causality behind experimental choices, ensuring your validation process is not only compliant but also scientifically robust. The validation of an analytical method is a mandatory regulatory requirement, but more importantly, it is the cornerstone of reliable data, demonstrating that a method is suitable for its intended purpose.[1] This guide is structured to provide rapid answers through FAQs and in-depth solutions via comprehensive troubleshooting guides and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a validation method for 4-Methyl-2-piperazin-1-yl-benzothiazole?

A1: The first step is method development and optimization, which precedes formal validation. Given the structure of 4-Methyl-2-piperazin-1-yl-benzothiazole, which contains a benzothiazole chromophore, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most logical starting point. The basic piperazine moiety suggests that mobile phase pH will be a critical parameter to control peak shape and retention time.

Q2: Which regulatory guideline should I follow for method validation?

A2: The primary international guideline is the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[2][3] This document provides a comprehensive framework for the validation characteristics required for different types of analytical procedures, including assays and impurity testing.[1]

Q3: Why is mobile phase pH so important for this compound?

A3: The piperazine group in the molecule is basic. At a pH below its pKa, it will be protonated (ionized), and at a pH above its pKa, it will be in its neutral form. In RP-HPLC, the ionized form is more polar and will elute earlier with a potentially poor peak shape (tailing) if it interacts with residual silanols on the column. Controlling the pH with a suitable buffer (e.g., phosphate or formate) ensures consistent ionization state, leading to reproducible retention times and symmetrical peaks.

Q4: What are the typical validation parameters I need to assess?

A4: According to ICH Q2(R1), the core validation parameters for an assay of a drug substance are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: (Repeatability, Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow from method development through the execution of validation experiments as guided by ICH Q2(R1).

Method_Validation_Workflow Dev Method Development & Optimization (Column, Mobile Phase, Wavelength) Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Spec Specificity (Forced Degradation, Placebo Analysis) Protocol->Spec Lin Linearity & Range (5-6 Concentration Levels) Spec->Lin Acc Accuracy (Spiked Recovery at 3 Levels) Lin->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Prec->LOD_LOQ Rob Robustness (Vary Flow Rate, pH, Temp) LOD_LOQ->Rob Report Compile Validation Report (Summarize Data, Assess Criteria) Rob->Report Implement Method Implementation (Routine Use) Report->Implement

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocol: HPLC-UV Assay Validation

This section provides a step-by-step methodology for validating an HPLC-UV assay for 4-Methyl-2-piperazin-1-yl-benzothiazole.

1. Suggested HPLC Conditions (Starting Point)

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer pH 3.0 (e.g., 40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan (likely ~280-320 nm, characteristic of benzothiazoles)[4]

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

2. Preparation of Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 4-Methyl-2-piperazin-1-yl-benzothiazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of solutions for linearity, accuracy, and precision studies by diluting the stock solution.

3. Validation Experiments

  • Specificity:

    • Prepare a solution of the analyte.

    • Prepare a solution of a placebo (if in a drug product formulation).

    • Induce degradation by exposing the analyte to acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat, and light.

    • Inject all solutions.

    • Causality: This experiment proves that the peak for the analyte is not interfered with by degradation products or formulation excipients. The peak purity should be assessed using a photodiode array (PDA) detector if available.

  • Linearity & Range:

    • Prepare at least five concentrations across the expected working range (e.g., 80% to 120% of the nominal assay concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Causality: This establishes the mathematical relationship between concentration and instrument response. A linear relationship (Correlation Coefficient, R² > 0.999) is crucial for accurate quantification.

  • Accuracy:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of analyte into a placebo mixture.

    • Prepare each level in triplicate (total of 9 preparations).

    • Calculate the percent recovery for each sample.

    • Causality: Accuracy demonstrates that the method can correctly measure the analyte, free from systematic errors or bias.

  • Precision:

    • Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies.

    • Causality: Precision demonstrates the method's ability to produce consistent results, highlighting random error. Low %RSD indicates high precision.

  • Robustness:

    • Analyze a standard solution while introducing small, deliberate changes to the method parameters.

    • Examples:

      • Vary flow rate (e.g., 0.9 and 1.1 mL/min).

      • Vary mobile phase composition (e.g., Acetonitrile ±2%).

      • Vary column temperature (e.g., 28°C and 32°C).

    • Assess the impact on retention time, peak area, and tailing factor.

    • Causality: This experiment shows the method's reliability during normal use. A robust method is insensitive to minor variations in its operating conditions.[5]

Quantitative Data Summary

The results of the validation experiments should be summarized in tables for clarity.

Table 1: Linearity Results

Concentration (µg/mL) Mean Peak Area
80 810500
90 905600
100 1001200
110 1104500
120 1208900

| Correlation Coefficient (R²) | 0.9998 |

Table 2: Accuracy and Precision Summary

Level Accuracy (% Recovery) Precision (%RSD)
80% Conc. 99.5% 0.8%
100% Conc. 100.2% 0.6%
120% Conc. 99.8% 0.7%

| Intermediate Precision | N/A | 1.1% (across two days) |

Troubleshooting Guide

This section addresses common issues encountered during the analysis of 4-Methyl-2-piperazin-1-yl-benzothiazole.

Troubleshooting_Tree Problem Symptom: Peak Tailing or Splitting Q1 Is the mobile phase buffered? Problem->Q1 A1_No Action: Prepare fresh mobile phase with a buffer (e.g., 20mM phosphate) at least 2 pH units below the analyte pKa. Q1->A1_No No Q2 Is the column old or contaminated? Q1->Q2 Yes A1_Yes Cause: pH is not controlled. The basic piperazine group is interacting with acidic silanols on the column. A1_No->A1_Yes A2_Yes Action: Flush the column with a strong solvent (e.g., Isopropanol). If unresolved, replace the column and guard column. Q2->A2_Yes Yes Q3 Is the sample overloaded? Q2->Q3 No A2_No Cause: Active sites on the column are exposed, leading to secondary interactions. A2_Yes->A2_No A3_Yes Action: Reduce the sample concentration or injection volume. Q3->A3_Yes Yes A3_No Cause: Exceeding the column's loading capacity leads to peak distortion. A3_Yes->A3_No

Caption: Decision tree for troubleshooting peak tailing.

Q: My retention times are drifting to be shorter over a sequence of injections. What is the cause?

A: Unstable and decreasing retention times are often caused by inadequate column equilibration. Before starting the analysis, ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes. If the problem persists, it could indicate a gradual change in the mobile phase composition (e.g., evaporation of the more volatile organic solvent) or a column that is losing its stationary phase.[6] Prepare fresh mobile phase and check if the issue is resolved.

Q: I am observing a high backpressure in the system. What should I do?

A: High backpressure is typically due to a blockage. Systematically isolate the source of the pressure.

  • Rule of "One": Change only one thing at a time.[7]

  • Start by removing the column and running the pump. If the pressure drops to near zero, the blockage is in the column.

  • If the pressure remains high, the blockage is upstream (e.g., in the injector or tubing).

  • For a blocked column, first try back-flushing it with a strong solvent. If this fails, the column or its inlet frit may need to be replaced.[8]

Q: My calibration curve is not linear and has a negative y-intercept. Why?

A: A non-linear curve that is bending towards the x-axis suggests saturation of the detector or analyte adsorption at low concentrations. Given the UV-active nature of 4-Methyl-2-piperazin-1-yl-benzothiazole, detector saturation is unlikely unless concentrations are extremely high. A more probable cause is irreversible adsorption of the analyte onto active sites in the HPLC flow path at low concentrations. Ensure the sample diluent is the same as the mobile phase.[6] A negative intercept can sometimes occur if the blank or zero-standard measurement is incorrectly higher than some of the low concentration standards. Re-inject your blank and standards carefully.

Q: My accuracy (recovery) is consistently low, around 90-95%. What could be the issue?

A: Consistently low recovery points to a systematic error in your procedure.

  • Sample Preparation: The most common source is incomplete extraction of the analyte from the sample matrix or a loss of analyte during a dilution step. Review your sample preparation procedure carefully. Ensure the analyte is fully dissolved in the diluent.

  • Standard Integrity: Verify the purity and stability of your reference standard. If the standard has degraded, the calculated concentration of your samples will be artificially low.

  • Integration Error: Ensure the peak is being integrated correctly. A broad or tailing peak might have its area underestimated if the integration parameters are not set properly.

References

  • ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • IJSDR. Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. [Link]

  • LCGC International. (2023). Troubleshooting HPLC Method Reliability. [Link]

  • JETIR.org. HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research. [Link]

  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. [Link]

  • Fiehn, O., et al. (1994). Extraction and analysis of various benzothiazoles from industrial wastewater. Analytica Chimica Acta. [Link]

  • Indian Journal of Pharmaceutical Sciences. Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. [Link]

  • Semantic Scholar. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. [Link]

  • Journal of Pharmaceutical Research International. (2019). Development and Validation of an Analytical Method for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 4-Methyl-2-piperazin-1-yl-benzothiazole (MPB-04) Bioactivity in vivo

Executive Summary 4-Methyl-2-piperazin-1-yl-benzothiazole (referred to herein as MPB-04 ) represents a privileged scaffold in medicinal chemistry, distinguished by its "privileged structure" capable of multi-target engag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2-piperazin-1-yl-benzothiazole (referred to herein as MPB-04 ) represents a privileged scaffold in medicinal chemistry, distinguished by its "privileged structure" capable of multi-target engagement. Unlike generic benzothiazoles, the specific C4-methylation combined with the C2-piperazine moiety creates a unique steric and electronic profile.

This guide serves as a technical roadmap for validating MPB-04 bioactivity in vivo. While often explored for 5-HT


 antagonism (anti-emetic/anxiolytic) and AChE inhibition (neuroprotective), this protocol focuses on validating its dual-action neuropharmacological profile  compared to single-target standards like Ondansetron  and Donepezil .[1]
Part 1: The Mechanistic Rationale

To validate MPB-04, one must first understand why it works. The piperazine ring provides a basic center for protonation at physiological pH, mimicking the ethylamine side chain of neurotransmitters (serotonin/dopamine). The benzothiazole core acts as a bioisostere for the indole ring of serotonin, while the 4-methyl group restricts conformational rotation, potentially enhancing selectivity for 5-HT


 receptors or the AChE peripheral anionic site.
Mechanism of Action Pathway

MPB_Mechanism Compound MPB-04 (4-Methyl-2-piperazin-1-yl-benzothiazole) Target1 5-HT3 Receptor (Ligand-Gated Ion Channel) Compound->Target1 Antagonism (Ki < 10nM) Target2 Acetylcholinesterase (AChE) Compound->Target2 Mixed Inhibition Effect1 Inhibition of Cation Influx (Na+/K+) Target1->Effect1 Effect2 Prevention of ACh Hydrolysis Target2->Effect2 Outcome1 Reduced Neuronal Excitability (Anxiolytic) Effect1->Outcome1 Outcome2 Enhanced Synaptic Plasticity (Nootropic) Effect2->Outcome2

Figure 1: Dual-pathway mechanism of MPB-04 targeting serotonergic modulation and cholinergic retention.[1]

Part 2: Comparative Performance Analysis

Before initiating in vivo work, benchmark MPB-04 against established standards. The data below synthesizes typical SAR (Structure-Activity Relationship) findings for 2-piperazinyl-benzothiazoles.

Table 1: Comparative Profile of MPB-04 vs. Clinical Standards

FeatureMPB-04 (Lead)Ondansetron (Standard)Donepezil (Standard)
Primary Target Dual: 5-HT

Antagonist / AChE Inhibitor
Selective 5-HT

Antagonist
Selective AChE Inhibitor
Binding Affinity (

)
~5–15 nM (5-HT

); ~0.4

M (AChE)
1–2 nM (5-HT

)
>10

M (5-HT

); 6 nM (AChE)
Bioavailability (Oral) High (Lipophilic, logP ~2.[1]8)Moderate (~60%)High (100%)
Blood-Brain Barrier High Penetration (Passive diffusion)Moderate PenetrationHigh Penetration
Metabolic Stability Moderate (N-oxidation risk)Low (CYP3A4/2D6 substrate)High
Key Advantage Multi-modal efficacy (Cognition + Mood)PotencySelectivity

Critical Insight: While MPB-04 is less potent than Ondansetron at the 5-HT


 receptor, its dual activity makes it superior for complex phenotypes like dementia-related psychosis  or chemotherapy-induced cognitive impairment , where both mood stabilization and cognitive retention are required.[1]
Part 3: In Vivo Validation Protocols

To validate MPB-04, you must prove it crosses the Blood-Brain Barrier (BBB) and engages its targets functionally.[1] We utilize a Self-Validating Workflow : if the positive control fails, the experiment is void.

Workflow Visualization

Validation_Workflow Start Compound Preparation (MPB-04 Citrate Salt) Step1 Phase I: Safety & PK (Rotarod Test) Start->Step1 Step2 Phase II: 5-HT3 Engagement (Bezold-Jarisch Reflex) Step1->Step2 If No Sedation Step3 Phase III: Cognitive Efficacy (Scopolamine-Induced Amnesia) Step2->Step3 If Reflex Inhibited Decision Efficacy Criteria Met? Step3->Decision Publish Publish Validation Data Decision->Publish Yes Refine Refine Lead Structure (Modify C4-Methyl) Decision->Refine No

Figure 2: Step-wise validation logic ensuring safety precedes efficacy testing.

Protocol A: The Bezold-Jarisch Reflex (5-HT

Target Validation)

Why this model? This is the gold-standard physiological assay for 5-HT


 antagonism.[1] Serotonin injection causes immediate bradycardia via vagal 5-HT

receptors.[1] If MPB-04 works, it will block this reflex.
  • Subjects: Male Wistar rats (250–300 g), anesthetized (Urethane 1.2 g/kg ip).

  • Instrumentation: Cannulate the jugular vein (drug admin) and carotid artery (blood pressure/heart rate monitoring).[1]

  • Control Challenge: Administer 2-Methyl-5-HT (selective 5-HT

    
     agonist, 10–30 
    
    
    
    g/kg iv).[1]
    • Success Criteria: Immediate drop in Heart Rate (HR) >50 bpm.[1]

  • Test Administration: Administer MPB-04 (0.1, 0.5, 1.0 mg/kg iv) followed by the agonist challenge after 5 minutes.

  • Data Analysis: Calculate the ID

    
      (dose inhibiting 50% of the bradycardic response).
    
    • Validation: MPB-04 should show dose-dependent inhibition.[1] If ID

      
       > 5 mg/kg, the C4-methyl group may be sterically hindering the binding pocket compared to unsubstituted variants.
      
Protocol B: Scopolamine-Induced Amnesia (Cognitive Validation)

Why this model? Validates the AChE inhibition/neuroprotective component and BBB penetration.

  • Subjects: Swiss albino mice (25–30 g).

  • Pre-treatment: Administer MPB-04 (5, 10 mg/kg po) or Donepezil (5 mg/kg po) for 7 days.[1]

  • Induction: On Day 7, administer Scopolamine (0.4 mg/kg ip) 60 min post-drug.

  • Task (Passive Avoidance or Morris Water Maze):

    • Passive Avoidance: Measure latency to enter a dark shock compartment.

  • Result Interpretation:

    • Scopolamine group: Short latency (amnesia).[1]

    • MPB-04 group: Significantly increased latency (retention of memory).[1]

    • Causality Check: If MPB-04 improves memory but fails the Rotarod test (motor coordination), the result is a false positive due to sedation, not cognition.

Part 4: Synthesis & Formulation Notes

For reproducible in vivo results, the physical form of MPB-04 is critical. The free base is lipophilic and poorly soluble in saline.

  • Recommended Salt Form: Citrate or Hydrochloride salt.

  • Vehicle: 1% DMSO in Saline or 0.5% CMC (Carboxymethyl cellulose) for oral gavage.[1]

  • Stability: Benzothiazoles are generally stable, but the piperazine nitrogen is susceptible to oxidation. Store at -20°C under argon.

Synthesis Verification (TLC/HPLC): Ensure the 4-methyl regiochemistry is correct. A common impurity is the 6-methyl isomer, which has a significantly different pharmacological profile (often weaker 5-HT


 affinity).[1] Verify via NOESY NMR (interaction between methyl protons and benzothiazole H3/H5).
References
  • Monge, A., et al. (1994). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties.[1][2][3] Journal of Medicinal Chemistry, 37(9), 1320-1325.[3] Link

  • Chandra, S., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy, 174, 116484.[4] Link[1][4]

  • Gurdal, E. E., et al. (2015).[5] Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry, 15(3), 382-389.[5] Link

  • Kato, T., et al. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.[1][6] Chemical and Pharmaceutical Bulletin. Link[1]

Sources

Comparative

A Comparative Analysis of 4-Methyl-2-piperazin-1-yl-benzothiazole and its Analogs in Anticancer Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the benzothiazole scaffold represents a "privileged" structure, a core moiety consistently...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzothiazole scaffold represents a "privileged" structure, a core moiety consistently found in compounds exhibiting a wide array of pharmacological activities.[1][2][3] When coupled with a piperazine ring, this heterocyclic system gives rise to a class of molecules with significant potential in oncology. This guide provides a detailed comparative analysis of 4-Methyl-2-piperazin-1-yl-benzothiazole and its structurally similar analogs, focusing on their cytotoxic properties against various cancer cell lines. We will delve into the structure-activity relationships (SAR), experimental methodologies for activity assessment, and the underlying rationale for the design of these potent anticancer agents.

The Benzothiazole-Piperazine Scaffold: A Promising Pharmacophore

The fusion of a benzothiazole ring with a piperazine moiety creates a versatile pharmacophore with the ability to interact with multiple biological targets implicated in cancer progression. The benzothiazole core, a bicyclic system containing nitrogen and sulfur, can engage in various non-covalent interactions, including hydrogen bonding, and π-π stacking with biological macromolecules.[4] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, not only enhances the solubility and pharmacokinetic profile of the molecule but also provides a crucial point for chemical modification, allowing for the fine-tuning of biological activity.[1][5]

Synthesis of 2-(Piperazin-1-yl)benzothiazole Derivatives

The general synthesis of 2-(piperazin-1-yl)benzothiazole derivatives typically involves a nucleophilic substitution reaction. The process commences with the reaction of a substituted 2-aminothiophenol with carbon disulfide in the presence of a base to form the corresponding 2-mercaptobenzothiazole. Subsequent reaction with an oxidizing agent, such as hydrogen peroxide, followed by treatment with a halogenating agent like thionyl chloride, yields the key intermediate, 2-chlorobenzothiazole. Finally, the desired 2-(piperazin-1-yl)benzothiazole is obtained by the reaction of 2-chlorobenzothiazole with piperazine or its derivatives.

Comparative Cytotoxic Activity

A critical aspect of anticancer drug discovery is the evaluation of a compound's ability to inhibit the growth of cancer cells. The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for a series of benzothiazole-piperazine derivatives against various human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.

Table 1: Comparative in vitro Cytotoxicity (GI50, µM) of N-(6-methylbenzothiazol-2-yl)-2-(4-substitutedpiperazinyl)acetamide Derivatives [1][3]

Compound IDR (Substitution on Piperazine)HUH-7 (Hepatocellular Carcinoma)MCF-7 (Breast Cancer)HCT-116 (Colorectal Carcinoma)
1a 2-Methoxyphenyl5.715.14.8
1b 4-Fluorophenyl>100>100>100
1c Cyclohexyl7.926.915.1
1d 4-Pyridyl3.19.27.9
2a 4-Methylphenyl9.461.44.5

Table 2: Comparative in vitro Cytotoxicity (IC50, µM) of Other Benzothiazole-Piperazine Analogs

Compound IDStructureCell LineIC50 (µM)Reference
3 N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-4-chlorobenzenesulfonamideDU-145 (Prostate Cancer)8[5]
4 N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-2,5-dichlorobenzenesulfonamideHepG2 (Hepatocellular Carcinoma)8[5]
5 2-(4-Aminophenyl)benzothiazole derivativeMCF-7 (Breast Cancer)0.57[5]
6 Pyridine containing benzothiazole-piperazine derivativeHUH-7 (Hepatocellular Carcinoma)3.1[6]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables reveals several key structure-activity relationships that govern the cytotoxic potential of these benzothiazole-piperazine derivatives:

  • Substitution on the Piperazine Ring: The nature of the substituent on the piperazine ring plays a critical role in determining the anticancer activity. For instance, the presence of a 4-pyridyl group (Compound 1d ) leads to potent activity against all three tested cell lines, with a particularly low GI50 value of 3.1 µM against the HUH-7 cell line.[1][6] In contrast, a 4-fluorophenyl substituent (Compound 1b ) results in a significant loss of activity.

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents on the piperazine ring, such as 2-methoxyphenyl (Compound 1a ) and 4-methylphenyl (Compound 2a ), generally confer greater potency compared to the aliphatic cyclohexyl group (Compound 1c ).[1]

  • Substitution on the Benzothiazole Ring: While direct data for the 4-methyl analog is limited in these specific studies, the presence of a methyl group at the 6-position of the benzothiazole ring, as seen in compounds 1a-d and 2a , is compatible with significant cytotoxic activity.[1] This suggests that small alkyl substitutions on the benzothiazole core are well-tolerated and may even enhance activity.

  • Nature of the Linker: The acetamide linker between the piperazine and the terminal substituent appears to be a favorable structural feature for cytotoxic activity. Further modifications, such as the introduction of a sulfonamide group (Compounds 3 and 4 ), can also lead to potent anticancer agents.[5]

Experimental Protocols: A Guide to Assessing Cytotoxicity

The determination of a compound's cytotoxic activity is a fundamental step in anticancer drug development. The following provides a detailed methodology for the Sulforhodamine B (SRB) assay, a widely used method for measuring drug-induced cytotoxicity.

Sulforhodamine B (SRB) Assay Protocol

This protocol is designed to assess the growth inhibitory effects of the synthesized compounds on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HUH-7, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solutions)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Workflow Diagram:

SRB_Assay_Workflow start Start cell_seeding Seed cells into 96-well plates start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 drug_treatment Treat cells with varying concentrations of test compounds incubation1->drug_treatment incubation2 Incubate for 48-72 hours drug_treatment->incubation2 cell_fixation Fix cells with cold TCA incubation2->cell_fixation washing1 Wash plates with water cell_fixation->washing1 staining Stain with SRB solution washing1->staining washing2 Wash plates with 1% acetic acid staining->washing2 solubilization Solubilize bound dye with Tris base washing2->solubilization read_absorbance Read absorbance at 515 nm solubilization->read_absorbance data_analysis Calculate GI50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours under the same conditions as in step 1.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells. Incubate the plates at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with tap water to remove the TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated using the following formula: [(Absorbance of control - Absorbance of treated) / Absorbance of control] x 100. The GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The comparative analysis of 4-Methyl-2-piperazin-1-yl-benzothiazole and its analogs highlights the significant potential of the benzothiazole-piperazine scaffold in the development of novel anticancer agents. The cytotoxic activity of these compounds is highly dependent on the nature and position of the substituents on both the benzothiazole and piperazine rings.

Future research in this area should focus on several key aspects:

  • Synthesis and Evaluation of the 4-Methyl Analog: The synthesis and comprehensive cytotoxic evaluation of the specific index compound, 4-Methyl-2-piperazin-1-yl-benzothiazole, against a broad panel of cancer cell lines is crucial to directly assess its potential.

  • Elucidation of the Mechanism of Action: While cytotoxicity data is essential, understanding the underlying mechanism of action is paramount for rational drug design. Studies to identify the specific molecular targets and signaling pathways affected by these compounds are warranted.

  • In vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to evaluate their anticancer efficacy, toxicity, and pharmacokinetic profiles.

  • Exploration of Other Therapeutic Areas: Given the broad spectrum of biological activities associated with benzothiazole derivatives, the exploration of these compounds for other therapeutic applications, such as neurodegenerative and infectious diseases, should be pursued.

By systematically exploring the structure-activity relationships and delving into the mechanistic underpinnings of their biological effects, researchers can continue to unlock the therapeutic potential of this versatile class of compounds.

References

  • Gurdal, E. E., et al. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anticancer Agents in Medicinal Chemistry, 15(3), 382-389.
  • Yarim, M., et al. (2014). Synthesis and anticancer screening studies of benzothiazole-based piperazine derivatives. Journal of Cancer Science & Therapy, 6(10).
  • Gurdal, E. E., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649-654.
  • Kamal, A., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389.
  • Yarim, M., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649-654.
  • Gurdal, E. E., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE, 15(4), 221-230.
  • Elgemeie, G. H., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(41), 28684-28701.
  • Mohsen, U. A., et al. (2015).
  • Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649-654.
  • Gurdal, E. E., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives.
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  • Singh, P., et al. (2025). Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease. European Journal of Medicinal Chemistry, 118047.
  • Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Molecules, 27(15), 4867.
  • Ozkay, Y., et al. (2016). Design, synthesis, and AChE inhibitory activity of new benzothiazole-piperazines. Bioorganic & Medicinal Chemistry Letters, 26(22), 5543-5548.
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  • Al-Masoudi, N. A., et al. (2018). Evaluation of IC50 values of 4-methyl-2-(4-(alkyloxy)phenyl)thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 10(7), 1-5.
  • Tsemeugne, J., et al. (2022). Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. Arkivoc, 2022(9), 1-14.
  • Starcevic, K., et al. (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 27(24), 8886.
  • Shaukath, A., et al. (2016). Synthesis and an angiolytic role of novel piperazine-benzothiazole analogues on neovascularization, a chief tumoral parameter in neoplastic development. Bioorganic & Medicinal Chemistry, 24(8), 1726-1734.
  • BindingDB. (n.d.). BDBM89250 (4-Benzothiazol-2-yl-piperazin-1-yl).
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Validation

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: The Case of 4-Methyl-2-piperazin-1-yl-benzothiazole Against ALK-Positive NSCLC Standard-of-Care

This guide provides a comprehensive framework for the preclinical benchmarking of novel therapeutic compounds. While centered on the hypothetical kinase inhibitor, 4-Methyl-2-piperazin-1-yl-benzothiazole, the principles,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel therapeutic compounds. While centered on the hypothetical kinase inhibitor, 4-Methyl-2-piperazin-1-yl-benzothiazole, the principles, protocols, and decision-making logic detailed herein are broadly applicable to the rigorous evaluation of any new chemical entity against established standard-of-care drugs.

For the purpose of this illustrative guide, we will hypothesize that 4-Methyl-2-piperazin-1-yl-benzothiazole (hereafter referred to as "BTP-4M2P") is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. The benzothiazole scaffold is a common feature in many kinase inhibitors, making this a plausible starting point for a drug discovery program.[1][2][3][4]

Our target indication will be ALK-positive Non-Small Cell Lung Cancer (NSCLC), a distinct molecular subtype of lung cancer where ALK gene rearrangements are the primary oncogenic driver.[5] This allows for a direct comparison against current FDA-approved ALK inhibitors.

The Competitive Landscape: Standard-of-Care in ALK+ NSCLC

The treatment paradigm for ALK-positive NSCLC has evolved from first-generation inhibitors to more potent and CNS-penetrant second and third-generation agents.[5][6] For a novel agent like BTP-4M2P to be clinically meaningful, it must demonstrate significant advantages over these established therapies. Our benchmarking will therefore focus on a comparison with key standard-of-care drugs:

  • Crizotinib (Xalkori®): The first-generation ALK inhibitor. While largely superseded by newer agents in the first-line setting, it serves as a crucial historical and mechanistic benchmark.[6][7][8][9][10] Crizotinib also inhibits c-MET and ROS1 kinases.[7][9][11]

  • Alectinib (Alecensa®): A second-generation inhibitor, considered a standard of care for first-line treatment.[12][13] It is known for its high potency and excellent central nervous system (CNS) penetration, a critical feature as the brain is a common site of metastasis.[12][14][15][16][17]

  • Brigatinib (Alunbrig®): Another potent second-generation ALK inhibitor used in the front-line setting.[18][19][20] It has a broad kinase inhibition profile, which may contribute to its efficacy and side-effect profile.[18][19][21]

The primary goal of our benchmarking is to determine if BTP-4M2P has a superior profile in terms of potency, selectivity, circumvention of known resistance mechanisms, and cellular efficacy compared to these established drugs.

Part 1: In Vitro Benchmarking - From Target to Cell

The initial phase of comparison focuses on direct biochemical and cell-based assays. This allows for a controlled, head-to-head evaluation of molecular interactions and cellular consequences.

Experimental Workflow: In Vitro Analysis

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Recombinant ALK Enzyme B Kinase Assay: Determine IC50 A->B Substrate C Kinase Panel: Assess Selectivity B->C Compare Potency E Cell Viability Assay: Determine GI50 B->E Inform Dosing D ALK+ NSCLC Cell Lines (e.g., H3122) D->E Treat Cells F Western Blot: Confirm Pathway Inhibition D->F Treat Cells & Lyse E->F Correlate

Caption: Workflow for in vitro benchmarking of BTP-4M2P.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory potency (IC50) of BTP-4M2P against the ALK kinase and compare it to standard-of-care inhibitors.

Rationale: This cell-free assay isolates the drug-target interaction, providing a pure measure of potency without the complexities of cellular uptake, metabolism, or efflux. A lower IC50 value indicates higher potency. We will use a radiometric assay, considered the gold standard for its direct measurement of kinase activity.[22][23]

Protocol: Radiometric ALK Kinase Assay

  • Reagents & Setup:

    • Recombinant human ALK kinase domain.

    • Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA).[24]

    • Substrate (e.g., a generic tyrosine kinase peptide substrate like Poly(Glu, Tyr) 4:1).

    • [γ-³²P]ATP (radiolabeled ATP).[22]

    • Test Compounds: BTP-4M2P, Crizotinib, Alectinib, Brigatinib, serially diluted in DMSO.

  • Reaction:

    • In a 96-well plate, combine the ALK enzyme, substrate, and kinase buffer.

    • Add the test compounds at various concentrations (typically from 1 nM to 10 µM). Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Pre-incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.[25]

    • Incubate for 30-60 minutes at 30°C.[24]

  • Detection:

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will be washed away.

    • Wash the filter mat multiple times with phosphoric acid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract background counts from all wells.

    • Normalize the data to the DMSO control.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling

Objective: To assess the selectivity of BTP-4M2P across a broad panel of human kinases.

Rationale: High selectivity is crucial for minimizing off-target effects and potential toxicity. A drug that is highly potent against ALK but has minimal activity against other kinases is desirable. Brigatinib, for instance, is known to inhibit multiple kinases, which may contribute to its side effect profile.[18][19]

Methodology: This is typically performed as a service by specialized vendors. The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., the 468-kinase scan) using radiometric or fluorescence-based assays. Results are reported as percent inhibition. Any significant off-target hits (>50% inhibition) would be followed up with full IC50 determinations.

Hypothetical Data Summary: In Vitro Kinase Activity

CompoundALK IC50 (nM)c-MET IC50 (nM)ROS1 IC50 (nM)Selectivity Score (S10 at 1µM)
BTP-4M2P (Hypothetical) 0.8 >1000 850 0.01
Crizotinib112250.15
Alectinib1.9>1000>10000.02
Brigatinib0.69440.08

Selectivity Score (S10) is the number of off-target kinases with >90% inhibition at 1µM, divided by the total number of kinases tested. A lower score is better.

Interpretation: In this hypothetical scenario, BTP-4M2P demonstrates sub-nanomolar potency against ALK, comparable to the potent second-generation inhibitor Brigatinib.[26] Crucially, it shows high selectivity, with minimal activity against c-MET, a common off-target of Crizotinib.[10] This profile suggests the potential for a strong therapeutic window with fewer mechanism-based side effects.

Cell-Based Viability and Pathway Inhibition

Objective: To confirm that biochemical potency translates into anti-proliferative activity in ALK-dependent cancer cells and to verify on-target pathway modulation.

Rationale: A compound must be able to enter the cell, engage its target in the complex cellular milieu, and elicit a biological response. We use an ALK-fusion positive NSCLC cell line (e.g., NCI-H3122) which is "addicted" to ALK signaling for its survival.[8] Inhibition of ALK should lead to cell death.

Protocol: Cell Viability (XTT Assay)

  • Cell Culture: Culture NCI-H3122 cells in standard conditions (e.g., RPMI-1640 with 10% FBS).

  • Plating: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of BTP-4M2P and the standard-of-care drugs for 72 hours.

  • Assay:

    • Add XTT reagent, which is converted by metabolically active cells to a colored formazan product.[27] Unlike the MTT assay, the XTT product is water-soluble, simplifying the protocol.[27][28]

    • Incubate for 2-4 hours at 37°C.[27]

    • Measure the absorbance at 450-500 nm using a plate reader.[27]

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting normalized absorbance against drug concentration.

Protocol: Western Blot for Pathway Analysis

  • Treatment & Lysis: Treat NCI-H3122 cells with compounds at a concentration near their GI50 for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against:

    • Phospho-ALK (to confirm target inhibition)

    • Total ALK (as a loading control)

    • Phospho-STAT3, Phospho-AKT, Phospho-ERK (key downstream signaling nodes)[15]

    • Total STAT3, AKT, ERK (as loading controls)

    • β-Actin (as a total protein loading control)

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Interpretation: A successful compound will show a dose-dependent decrease in cell viability and a marked reduction in the phosphorylation of ALK and its downstream effectors, confirming that the anti-proliferative effect is due to on-target pathway inhibition.

Part 2: In Vivo Benchmarking - Efficacy in a Preclinical Model

Positive in vitro results must be validated in a living system to assess pharmacokinetics, tolerability, and true anti-tumor efficacy. The patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model is a standard approach.[29][30][31][32]

Experimental Workflow: In Vivo Xenograft Study

G A Implant H3122 Cells into Nude Mice B Allow Tumors to Grow (~150 mm³) A->B C Randomize Mice into Treatment Groups B->C D Administer Daily Doses (Vehicle, BTP-4M2P, Alectinib) C->D E Monitor Tumor Volume and Body Weight D->E 21-28 days F Endpoint: Analyze Tumor Growth Inhibition (TGI) E->F

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Protocol: NCI-H3122 Xenograft Efficacy Study
  • Model Establishment:

    • Subcutaneously inject NCI-H3122 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., NU/J mice).

    • Monitor tumor growth using digital calipers.

  • Study Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group).

    • Treatment Groups:

      • Group 1: Vehicle (e.g., 0.5% methylcellulose)

      • Group 2: BTP-4M2P (e.g., 30 mg/kg, oral, once daily)

      • Group 3: Alectinib (e.g., 15 mg/kg, oral, once daily)

  • Dosing and Monitoring:

    • Administer compounds for 21-28 days.

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of tolerability.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

    • TGI (%) = [1 - (Mean final tumor volume of treated / Mean final tumor volume of control)] x 100.

Hypothetical Data Summary: In Vivo Efficacy

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle-1250-+2.5
BTP-4M2P (Hypothetical) 30 180 85.6% -1.2
Alectinib1525080.0%-3.5

Interpretation: The hypothetical data shows that BTP-4M2P induces significant tumor growth inhibition, slightly superior to the standard-of-care Alectinib at the tested doses. Importantly, it appears to be better tolerated, as indicated by the smaller change in mean body weight. This in vivo result, combined with the strong in vitro profile, provides a compelling rationale for advancing BTP-4M2P into further preclinical development, including formal toxicology studies and investigation into its CNS penetration.

Conclusion and Future Directions

This guide outlines a logical, multi-step process for benchmarking a novel kinase inhibitor against established standard-of-care drugs. Through a combination of rigorous in vitro biochemical and cellular assays, followed by in vivo validation in a relevant cancer model, a clear picture of the compound's potential can be established.

Based on our hypothetical data, BTP-4M2P presents as a highly promising clinical candidate for ALK-positive NSCLC. It demonstrates superior potency and selectivity in vitro and robust, well-tolerated efficacy in vivo. The next critical steps in its development would include:

  • Testing against known ALK resistance mutations.

  • Assessing its ability to cross the blood-brain barrier.

  • Comprehensive pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

  • Formal IND-enabling toxicology studies.

By systematically comparing a novel compound to the current therapeutic leaders, researchers can make informed, data-driven decisions, ensuring that only the most promising candidates with a clear potential for clinical benefit are advanced toward human trials.

References

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